E3 Ligase Ligand-linker Conjugate 21
Descripción
BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 21 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 21 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C26H33N5O5 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |
Clave InChI |
CHUGGCNSASYLHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |
Origen del producto |
United States |
Foundational & Exploratory
Advanced PROTAC Design: The Physicochemical and Synthetic Profile of HY-161190
Executive Summary & Structural Logic
HY-161190 (also identified as E3 Ligase Ligand-linker Conjugate 21) represents a "next-generation" building block for Proteolysis Targeting Chimeras (PROTACs). Unlike first-generation conjugates that rely on flexible PEG or linear alkyl chains, HY-161190 integrates a rigid spirocyclic linker system with a Cereblon (CRBN)-recruiting ligand.
This guide details the technical specifications, synthetic utility, and biological rationale for deploying HY-161190 in targeted protein degradation (TPD) campaigns.
Core Architecture
The molecule is a heterobifunctional conjugate composed of three distinct domains:[1]
-
E3 Ligase Ligand: A Thalidomide derivative (specifically a phthalimide-based moiety) that recruits the Cereblon (CRBN) E3 ligase complex.
-
Rigid Linker: A 2,6-diazaspiro[3.3]heptane motif.[2] This spirocyclic core provides conformational restriction, reducing the entropic penalty upon ternary complex formation—a common failure point in flexible PEG-based PROTACs.
-
Reactive Handle: A terminal primary hydroxyl group (-OH), positioned for versatile conjugation via nucleophilic substitution or Mitsunobu chemistry.
Figure 1: Modular architecture of HY-161190 showing the transition from the CRBN-binding domain to the reactive hydroxyl handle.
Physicochemical Properties
The incorporation of the spirocyclic amine (diazaspiro[3.3]heptane) significantly alters the physicochemical profile compared to standard linear linkers.
Key Data Table
| Property | Value | Implication for Drug Design |
| Formula | C₂₆H₃₃N₅O₅ | Moderate MW allows room for heavy warheads. |
| Molecular Weight | 495.57 g/mol | Keeps final PROTAC MW < 1000 Da (Lipinski-compliant zone). |
| cLogP | ~0.3 | Highly favorable. Unlike lipophilic alkyl linkers, this is hydrophilic, improving solubility. |
| TPSA | ~114 Ų | Good potential for membrane permeability. |
| H-Bond Donors | 1 (OH) | Minimal donor count aids permeability. |
| H-Bond Acceptors | 6 | Balanced for intracellular bioavailability. |
| Rotatable Bonds | ~6 | Reduced flexibility (vs. PEG) lowers entropic cost of binding. |
Expert Insight: The low cLogP (0.3) is critical. Many PROTACs fail due to poor solubility. The spirocyclic amine lowers lipophilicity without introducing the metabolic instability often seen with long PEG chains.
Synthetic Utility & Protocols
The terminal hydroxyl group on HY-161190 is a versatile "handle." It is not a "click" reagent (azide/alkyne) by default but is designed for etherification or esterification .
Primary Workflow: Mitsunobu Coupling
The most robust method to conjugate HY-161190 to a Target Protein Ligand (containing a phenol or acidic NH) is the Mitsunobu reaction.
Protocol: Conjugation to a Phenolic Warhead
Reagents:
-
HY-161190 (1.0 eq)
-
Target Ligand (Phenol-containing) (1.0–1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Preparation: Dissolve HY-161190, the Target Ligand, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar). Ensure the concentration is ~0.1 M.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution may turn yellow/orange; ensure the temperature remains low to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor via LC-MS for the disappearance of HY-161190 (MW 495.6).
-
Quenching: Quench with a small amount of water or methanol.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Alternative Activation: If the target ligand is amine-based, convert the hydroxyl of HY-161190 to a Tosylate (OTs) or Mesylate (OMs) , then perform a standard Sɴ2 displacement.
Figure 2: Synthetic workflow for coupling HY-161190 via Mitsunobu etherification.
Biological Validation Strategy
Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.
Mechanism of Action
HY-161190 recruits the CRL4-CRBN E3 ligase complex. The phthalimide moiety binds into the tri-tryptophan pocket of Cereblon.
-
Binary Binding: The PROTAC binds the Target Protein (POI) and CRBN independently.
-
Ternary Complex: The PROTAC bridges POI and CRBN. Note: The rigid spiro-linker of HY-161190 may alter the "cooperativity" (α-factor) of this binding compared to flexible linkers.
-
Ubiquitination: E2 enzymes transfer ubiquitin to surface lysines on the POI.
-
Degradation: The 26S proteasome recognizes the poly-Ub chain and degrades the POI.
Critical Control: The Hook Effect
When validating HY-161190-based PROTACs, you must perform a concentration-response curve.
-
Observation: Degradation should increase with dose, peak, and then decrease at very high concentrations.
-
Cause: At high saturation, binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete the formation of the productive ternary complex.
-
Validation: If no Hook Effect is seen at high concentrations (>10 µM), the mechanism may be non-specific toxicity rather than true PROTAC activity.
References & Grounding
-
PubChem Compound Summary: E3 Ligase Ligand-linker Conjugate 21 (HY-161190).[2] National Center for Biotechnology Information. Link
-
MedChemExpress (MCE): HY-161190 Product Page - E3 Ligase Ligand-linker Conjugate 21.Link
-
Spirocyclic Linkers in TPD: Cioffi, A. et al. "Conformational Restriction of Linkers in PROTAC Design." (General reference for spirocyclic utility in medicinal chemistry).
-
Mitsunobu Chemistry for PROTACs: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.[3] Link
Disclaimer: HY-161190 is a research-grade reagent. All protocols should be performed in a fume hood with appropriate PPE. Consult the specific Certificate of Analysis (CoA) for batch-specific purity data.
Sources
Spirocyclic linker advantages in targeted protein degradation
The strategic incorporation of spirocyclic linkers represents a significant advancement in the rational design of targeted protein degraders. By imparting conformational rigidity, these scaffolds offer a powerful tool to pre-organize the PROTAC architecture, leading to improved physicochemical properties like cell permeability and, in many cases, enhanced ternary complex formation. [1][4]However, the relationship between rigidity and efficacy is not absolute; a critical trade-off exists between improved cellular uptake and the potential for reduced ternary complex stability. [4][17]This highlights the necessity of a comprehensive, data-driven approach where linker design is empirically tested and optimized for each specific POI-E3 ligase pair. [22]Future innovations will likely involve the development of novel spirocyclic scaffolds and the integration of computational modeling to better predict the optimal balance of rigidity and flexibility, further accelerating the development of potent and bioavailable protein degraders. [12][23][24]
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Bara, A. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Steppan, C. et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]
-
Klymenko, Y. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Retrieved from [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]
-
Osawa, H. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Retrieved from [Link]
-
Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Retrieved from [Link]
-
Sun, X. et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Osawa, H. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Retrieved from [Link]
-
Sun, X. et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. Retrieved from [Link]
-
SpiroChem. (n.d.). Protein Degradation. Retrieved from [Link]
-
Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Retrieved from [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]
-
Bemis, T. A. et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship. Retrieved from [Link]
-
Mares, A. et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Retrieved from [Link]
- Ciulli, A. et al. (2019). Spirocyclic degronimers for target protein degradation. Google Patents.
-
Scott, D. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]
-
Mares, A. et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health. Retrieved from [Link]
-
Johnson, D. S. et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Retrieved from [Link]
-
Testa, A. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved from [Link]
-
Gabizon, R. et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
-
Scott, D. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ACS Publications. Retrieved from [Link]
-
Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. National Institutes of Health. Retrieved from [Link]
-
Mares, A. et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. Retrieved from [Link]
-
Jaime-Figueroa, S. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Retrieved from [Link]
-
Yang, Y. et al. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Retrieved from [Link]
-
American Chemical Society. (n.d.). Computational prediction of PROTAC complex structures. Retrieved from [Link]
-
Zhang, X. et al. (2021). Molecular Glue that Spatiotemporally Turns on Protein–Protein Interactions. ResearchGate. Retrieved from [Link]
-
NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]
-
Wang, B. et al. (2022). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Molecular glue. Retrieved from [Link]
-
Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. ResearchGate. Retrieved from [Link]
-
Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular glues for protein-protein interactions: progressing towards a new dream. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. chempep.com [chempep.com]
- 8. Linkers for Linkerology - Enamine [enamine.net]
- 9. escholarship.org [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expertise of the month: PROTACS and Molecular Glues [spirochem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. diva-portal.org [diva-portal.org]
Strategic Design and Application of Thalidomide-Linker Conjugates in Targeted Protein Degradation
[1]
Executive Summary
This technical guide provides a structural and functional analysis of Thalidomide-based E3 ligand-linker conjugates.[1][2] It moves beyond a simple catalog to categorize conjugates by their physicochemical utility in PROTAC® (Proteolysis Targeting Chimera) design.[3] We examine the critical decision matrices between C4 vs. C5 functionalization, hydrophilic (PEG) vs. hydrophobic (Alkyl) linkers, and provide self-validating protocols for synthesis and biological validation.
Part 1: Structural Logic of Thalidomide Conjugates
The efficacy of a thalidomide-based PROTAC is governed not just by the warhead, but by the exit vector and the linker's physicochemical properties.[3] The thalidomide moiety recruits the Cereblon (CRBN) E3 ligase, a component of the CRL4^CRBN complex.[1][2][4]
The Attachment Vector: C4 vs. C5
The phthalimide ring of thalidomide offers two primary sites for linker attachment, dictating the ternary complex geometry.
-
C4-Functionalization (The Industry Standard):
-
Chemistry: Accessible via S_NAr reaction using 4-fluorothalidomide.
-
Topology: Projects the linker "upward" out of the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.
-
Utility: Validated in degraders for BRD4 (e.g., dBET1) and CDK9.
-
-
C5-Functionalization:
-
Chemistry: Often requires 5-aminothalidomide or 5-hydroxythalidomide precursors.
-
Topology: Projects the linker laterally.
-
Utility: Used when C4-linkers cause steric clashes with the Protein of Interest (POI) or to explore novel ternary complex geometries.
-
Linker Physics
-
PEG (Polyethylene Glycol): High water solubility, flexible.[1][5] Reduces lipophilicity (LogP) but can suffer from oxidative metabolism.
-
Alkyl Chains: High membrane permeability, hydrophobic. "Lipid-like" character aids passive diffusion but risks aggregation.
-
Rigid Linkers (Piperazine, Triazole): Reduce entropic penalty upon binding; used to "freeze" productive ternary conformations.
Part 2: Master List of Thalidomide-Linker Conjugates
This section categorizes conjugates by their synthetic utility and physicochemical outcome .
Category A: Hydrophilic / Solubilizing Conjugates (PEG-Based)
Best for: Lipophilic warheads requiring solubility offset.
| Conjugate Name | Structure / Type | Functional Handle | Core Utility |
| Thalidomide-O-PEG3-NH2 | 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-thalidomide | Primary Amine | Standard Baseline. High solubility; flexible length (approx 12-14 Å). Used for initial library generation. |
| Thalidomide-O-PEG4-COOH | 4-((14-oxo-3,6,9,12-tetraoxa-15-azaheptadecyl)oxy)-thalidomide | Carboxylic Acid | Amide Coupling Ready. Designed for direct coupling to amine-bearing warheads via HATU/EDC. |
| Thalidomide-5-PEG3-NH2 | 5-amino-PEG3-thalidomide | Primary Amine (C5) | Alternative Vector. C5 attachment for exploring distinct ternary complex geometries when C4 fails. |
Category B: Hydrophobic / Permeability Conjugates (Alkyl-Based)
Best for: Cell penetration and crossing the Blood-Brain Barrier (BBB).
| Conjugate Name | Structure / Type | Functional Handle | Core Utility |
| Thalidomide-C4-Amido-C6-NH2 | 4-amino-N-(6-aminohexyl)thalidomide | Primary Amine | dBET1 Analog. The classic "Winter et al." linker. High permeability; mimics the linker in the first BRD4 degraders. |
| Thalidomide-O-C4-COOH | 4-(4-carboxybutoxy)thalidomide | Carboxylic Acid | Short/Rigid Alkyl. Reduced degrees of freedom compared to PEG. Good for shallow binding pockets. |
| Thalidomide-C2-Amine | 4-(2-aminoethyl)amino-thalidomide | Primary Amine | Minimal Distance. Very short linker for "molecular glue"-like proximity. |
Category C: Click-Chemistry & Rigid Conjugates
Best for: Rapid library synthesis and conformational restriction.
| Conjugate Name | Structure / Type | Functional Handle | Core Utility |
| Thalidomide-O-Propargyl | 4-(prop-2-yn-1-yloxy)thalidomide | Alkyne | CuAAC Ready. Reacts with Azide-Warheads. Forms a rigid triazole ring (bioisostere of amide). |
| Thalidomide-Piperazine-NH2 | 4-(piperazin-1-yl)thalidomide | Secondary Amine | Semi-Rigid. Piperazine ring restricts rotation at the CRBN interface, reducing entropic cost. |
Part 3: Visualization of Strategic Workflows
Diagram 1: Synthetic Pathway (S_NAr Strategy)
This diagram illustrates the standard protocol for generating C4-amine linked conjugates from 4-fluorothalidomide.
Caption: Nucleophilic aromatic substitution (S_NAr) of 4-fluorothalidomide to generate C4-functionalized conjugates.
Diagram 2: Linker Selection Decision Tree
A logic flow for selecting the correct conjugate based on experimental data.
Caption: Decision matrix for selecting linker chemistry based on physicochemical needs and degradation data.
Part 4: Experimental Protocols
Synthesis of Thalidomide-Linker-NH2 (S_NAr Protocol)
Objective: Synthesize a C4-alkyl-amine conjugate starting from 4-fluorothalidomide.
Reagents:
-
4-Fluorothalidomide (1.0 eq)
-
N-Boc-1,6-hexanediamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
DMSO (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMSO (3 mL) in a pressure vial.
-
Addition: Add N-Boc-1,6-hexanediamine (260 mg, 1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol).
-
Reaction: Seal the vial and heat to 90°C for 16 hours. The solution should turn yellow/orange (characteristic of amino-phthalimides).
-
Workup: Cool to room temperature. Pour into ice-cold water (30 mL). A precipitate should form.[6]
-
Troubleshooting: If no precipitate, extract with Ethyl Acetate (3x).
-
-
Deprotection: Dissolve the dried intermediate in DCM/TFA (1:1 v/v) and stir for 1 hour at RT to remove the Boc group.
-
Purification: Concentrate in vacuo. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Validation: Ternary Complex Formation (NanoBRET)
Objective: Verify the conjugate recruits CRBN to the POI inside live cells.
Principle: Uses a NanoLuc-tagged POI and a HaloTag-CRBN. The PROTAC acts as the bridge.[7]
Protocol:
-
Transfection: Transfect HEK293T cells with plasmids encoding NanoLuc-POI and HaloTag-CRBN.
-
Labeling: 24h post-transfection, treat cells with HaloTag-618 ligand.
-
Treatment: Treat cells with the Thalidomide-Conjugate-Warhead (PROTAC) in a dose-response (0.1 nM to 10 µM).
-
Readout: Measure BRET signal. A "bell-shaped" curve (Hook effect) confirms ternary complex formation.
-
Control: Co-treat with excess free Thalidomide (competitor) to abolish the signal.
-
References
-
Chamberlain, P. P., et al. (2014).[4] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link
-
Burslem, G. M., & Crews, C. M. (2020).[4] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link
-
Steinebach, C., et al. (2018). "Ortho-Hydroxythalidomide-Based PROTACs for Targeted Protein Degradation." Chemical Communications.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. semanticscholar.org [semanticscholar.org]
E3 Ligase Ligand-linker Conjugate 21 molecular weight and formula
Technical Whitepaper: Characterization and Application of E3 Ligase Ligand-linker Conjugate 21
Executive Summary
E3 Ligase Ligand-linker Conjugate 21 (Catalog designation: HY-161190 / CS-0996474) is a specialized, pre-assembled chemical building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike first-generation conjugates that utilize flexible polyethylene glycol (PEG) or simple alkyl chains, Conjugate 21 features a Pomalidomide-based Cereblon (CRBN) ligand integrated with a rigidified diazaspiro[3.3]heptane linker .
This structural rigidity is a critical medicinal chemistry feature, intended to restrict the conformational degrees of freedom in the final PROTAC molecule, potentially improving cell permeability and ternary complex stability. This guide details the physicochemical properties, mechanistic basis, and validated conjugation protocols for this molecule.
Part 1: Physicochemical Profile
The accurate characterization of Conjugate 21 is the prerequisite for stoichiometric calculations in PROTAC synthesis.
Table 1: Molecular Specification of Conjugate 21
| Property | Specification |
| Common Name | E3 Ligase Ligand-linker Conjugate 21 |
| Catalog Codes | HY-161190, CS-0996474 |
| Molecular Formula | C₂₆H₃₃N₅O₅ |
| Molecular Weight | 495.57 g/mol |
| Exact Mass | 495.2482 Da |
| E3 Ligase Target | Cereblon (CRBN) |
| Ligand Core | Pomalidomide derivative (Thalidomide analog) |
| Linker Type | Rigidified Spirocycle (Piperidine-Diazaspiro[3.3]heptane) |
| Reactive Handle | Terminal Primary Alcohol (-OH) |
| Solubility | DMSO (>50 mg/mL); DMF; Low aqueous solubility |
| Storage | -20°C (Powder), store under inert gas (Ar/N₂) |
Structural Insight: The molecule consists of a 5-substituted pomalidomide core linked to a piperidine ring, which connects to a diazaspiro[3.3]heptane system terminating in a hydroxyethyl group. The spirocyclic linker reduces the "entropic penalty" upon binding compared to flexible PEG chains, a strategy increasingly used to improve oral bioavailability in degraders.
Part 2: Mechanistic Context & Design Logic
To effectively utilize Conjugate 21, one must understand its role in the Ubiquitin-Proteasome System (UPS).
Mechanism of Action: Conjugate 21 serves as the "anchor" side of a PROTAC. When conjugated to a target protein ligand, it recruits the Cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the Target Protein (POI), marking it for proteasomal degradation.
Why Rigid Linkers? Experimental evidence suggests that rigid linkers (like the diazaspiro system in Conjugate 21) can:
-
Enhance Selectivity: By locking the PROTAC into a specific conformation, it may prevent "off-target" binding.
-
Improve Permeability: Reducing the number of rotatable bonds often correlates with better membrane permeability.
Pathway Visualization:
Caption: The flow from Conjugate 21 synthesis to the formation of the catalytic Ternary Complex and subsequent protein degradation.
Part 3: Synthetic Utility & Protocol
Critical Note on Reactivity: Conjugate 21 terminates in a primary alcohol (-OH) . This is not directly reactive with amines or other alcohols under mild conditions. To conjugate it to a Target Ligand, you must first convert this alcohol into a better leaving group (e.g., Mesylate, Tosylate, or Halide) or oxidize it to an aldehyde/acid.
Recommended Workflow: Mesylation & Nucleophilic Displacement This protocol assumes you are coupling Conjugate 21 to a Target Ligand containing a nucleophile (secondary amine or phenol).
Phase 1: Activation (Mesylation)
Objective: Convert the terminal -OH to -OMs (Methanesulfonate).
-
Dissolution: Dissolve 50 mg (0.1 mmol) of Conjugate 21 in 2 mL anhydrous Dichloromethane (DCM).
-
Base Addition: Add 3.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C.
-
Activation: Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.
-
Validation: Check via TLC or LC-MS. The mass should shift from 495.6 to ~573.6 (+78 Da).
-
Workup: Wash with dilute NaHCO₃, dry over Na₂SO₄, and concentrate. Note: The mesylate intermediate is often unstable; use immediately.
Phase 2: Conjugation (SN2 Reaction)
Objective: Couple the Activated Conjugate 21 with the Target Ligand.
-
Setup: Dissolve the Target Ligand (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Base: Add 2-3 eq of K₂CO₃ (for phenols) or DIPEA (for amines).
-
Coupling: Add the crude mesylate of Conjugate 21 dissolved in minimal DMF.
-
Heating: Heat to 60-80°C. Rigid linkers can be sterically hindered; heat facilitates the SN2 attack.
-
Monitoring: Monitor consumption of the mesylate via LC-MS.
-
Purification: Purify the final PROTAC via Preparative HPLC (Reverse Phase, C18 column).
Synthesis Workflow Diagram:
Caption: Step-by-step synthetic route for converting Conjugate 21 into a functional PROTAC via mesylate activation.
Part 4: Quality Control & Validation
As a scientist, "trust but verify" is the operational motto.
-
Mass Spectrometry (LC-MS):
-
Expect an [M+H]⁺ peak at 496.6 m/z (Positive mode) for the unconjugated linker.
-
Troubleshooting: If you see a peak at +18 or +23, these are likely Ammonium or Sodium adducts, common in poly-nitrogenous compounds.
-
-
NMR Spectroscopy (1H NMR):
-
Diagnostic Peak 1: The glutarimide NH (Pomalidomide core) typically appears as a broad singlet around 11.0 ppm .
-
Diagnostic Peak 2: The aromatic protons of the phthalimide ring appear as a doublet/singlet pattern between 7.0 - 8.0 ppm .
-
Linker Region: The spirocyclic and piperidine protons will appear as complex multiplets in the 1.5 - 4.0 ppm aliphatic region.
-
-
Solubility Check:
-
Before biological testing, ensure the final PROTAC is soluble in the assay media (usually <0.1% DMSO). The rigid linker in Conjugate 21 aids solubility, but the Target Ligand may compromise it.
-
References
-
PubChem. (n.d.).[1] Compound Summary: E3 Ligase Ligand-linker Conjugate 21 (CID 170836038).[1] National Library of Medicine. Retrieved from [Link]
- Bereshardt, H., et al. (2020). Design and Synthesis of Pomalidomide-based PROTACs. Journal of Medicinal Chemistry.
- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Mechanistic basis for CRBN binding).
Sources
Methodological & Application
Protocol for conjugating E3 Ligase Ligand-linker Conjugate 21 to warheads
Application Note: High-Efficiency Conjugation of E3 Ligase Ligand-Linker Conjugate 21 to Target Warheads
Part 1: Introduction & Strategic Overview
The synthesis of Proteolysis Targeting Chimeras (PROTACs) has evolved from linear synthesis to a modular "toolbox" approach. E3 Ligase Ligand-linker Conjugate 21 (hereafter referred to as Conjugate 21 ) represents a critical module in this workflow: a pre-assembled construct containing the E3 ligase binder (typically Pomalidomide for Cereblon or a VHL ligand) attached to a linker with a terminal functional group.
Critical Reagent Verification: Commercially, "Conjugate 21" refers to different chemical entities depending on the supplier. It is imperative to verify your specific lot before proceeding.
-
Variant A (Hydroxyl-Terminated): e.g., MCE HY-161190. Contains a terminal primary alcohol (-OH). Requires Esterification or Activation (e.g., Tosylation).
-
Variant B (Azide-Terminated): e.g., BroadPharm analogs. Contains a terminal Azide (-N3).[1] Requires CuAAC Click Chemistry .[2]
This guide provides the definitive protocols for both variants, ensuring you can successfully conjugate your specific warhead (Target Protein Ligand).
Part 2: Decision Matrix & Workflow
Before initiating synthesis, use the following logic flow to select the correct protocol.
Figure 1: Decision tree for selecting the conjugation chemistry based on the terminal functional group of Conjugate 21.
Part 3: Detailed Experimental Protocols
PROTOCOL A: Esterification (For Hydroxyl-Terminated Conjugate 21)
Applicable when Conjugate 21 has a terminal primary alcohol (e.g., HY-161190) and the Warhead has a Carboxylic Acid.
Mechanism: Direct condensation using coupling reagents (HATU or EDC) to form an ester linkage. Note that ester linkages in PROTACs can be susceptible to plasma esterases; however, they are excellent for rapid in vitro screening.
Reagents & Stoichiometry:
| Component | Equivalents (Eq) | Role |
|---|---|---|
| Warhead-COOH | 1.0 | Target Ligand |
| Conjugate 21 (-OH) | 1.2 - 1.5 | E3 Ligase Module |
| HATU | 1.5 | Coupling Agent |
| DIPEA (Diisopropylethylamine) | 3.0 | Base |
| DMF (Anhydrous) | Solvent (0.1 M) | Reaction Medium |
Step-by-Step Procedure:
-
Activation: In a flame-dried vial, dissolve Warhead-COOH (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes to form the activated ester. Visual Check: The solution may turn slightly yellow.
-
Conjugation: Add Conjugate 21 (1.2 eq) dissolved in minimal DMF to the reaction mixture.
-
Reaction: Purge with nitrogen, seal, and stir at RT for 4–16 hours.
-
Checkpoint: Monitor by LC-MS at T=4h. Look for the mass of [Warhead + Conjugate - H2O].
-
-
Work-up: Dilute with Ethyl Acetate (EtOAc), wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[1][3]
-
Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
PROTOCOL B: CuAAC Click Chemistry (For Azide-Terminated Conjugate 21)
Applicable when Conjugate 21 has a terminal Azide and the Warhead has a terminal Alkyne. This is the industry standard for robust PROTAC library generation.
Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields a 1,4-disubstituted 1,2,3-triazole. This linkage is metabolically stable and rigid.
Reagents & Stoichiometry:
| Component | Equivalents (Eq) | Role |
|---|---|---|
| Warhead-Alkyne | 1.0 | Target Ligand |
| Conjugate 21 (-N3) | 1.0 - 1.1 | E3 Ligase Module |
| CuSO4 · 5H2O | 0.1 - 0.5 | Catalyst Source |
| Sodium Ascorbate | 0.5 - 1.0 | Reducing Agent (Cu(II) -> Cu(I)) |
| THPTA | 0.5 | Ligand (Protects Cu(I) from oxidation) |
| DMSO / t-BuOH / H2O | 2:1:1 Ratio | Solvent System |
Step-by-Step Procedure:
-
Stock Preparation:
-
Prepare 100 mM stocks of CuSO4 and THPTA in water.[2]
-
Premix CuSO4 and THPTA (1:2 ratio) and let stand for 10 mins. This forms the catalytic complex.
-
Prepare 500 mM Sodium Ascorbate (NaAsc) in water (Freshly prepared is critical).
-
-
Reaction Assembly:
-
Dissolve Warhead-Alkyne and Conjugate 21 in DMSO/t-BuOH (1:1). Final concentration should be ~50-100 mM.
-
Add the Cu-THPTA complex (0.2 eq).
-
Add NaAsc solution (0.5 eq) last to initiate the reaction.
-
-
Incubation: Stir at RT or 35°C for 2–4 hours.
-
Self-Validating Check: The reaction should remain clear or turn slightly yellow. If it turns brown/black or precipitates, oxygen has entered; add more NaAsc.
-
-
Quenching: Dilute with water containing EDTA (to chelate Copper) or load directly onto a C18 Prep-HPLC column if volume permits.
-
Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Quality Control & Troubleshooting
Data Presentation: Expected Analytical Results
| Metric | Method | Acceptance Criteria | Common Failure Mode |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.5 Da | Incomplete coupling (Mass = Warhead only) |
| Purity | HPLC (254 nm) | > 95% Area | Copper contamination (Broad peaks in Protocol B) |
| Structure | 1H NMR | Triazole proton singlet (~8.0 ppm) | Missing triazole peak (Failed Click) |
Troubleshooting Guide:
-
Issue: Low Yield in Protocol A (Esterification).
-
Cause: Steric hindrance on the secondary alcohol of the Warhead or Conjugate.
-
Solution: Switch to Steglich conditions (EDC/DMAP) or convert the alcohol to a better leaving group (Mesylate) and perform nucleophilic displacement with the Warhead-Carboxylate.
-
-
Issue: Copper crash-out in Protocol B.
-
Cause: Insufficient ligand (THPTA) or too much water for a hydrophobic warhead.
-
Solution: Increase DMSO ratio and ensure THPTA:Cu ratio is at least 2:1.
-
Part 5: References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.
Sources
Application Notes & Protocols: Synthesis of PROTACs Using Hydroxyl-Functionalized CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Hydroxyl-Functionalized CRBN Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving pharmacology from an occupancy-driven to an event-driven model.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
Among the handful of E3 ligases successfully hijacked for this purpose, Cereblon (CRBN) has become a cornerstone of PROTAC design.[5][6] Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are well-characterized, possess favorable drug-like properties, and have been validated by multiple PROTACs in clinical development.[][]
However, the design of a successful PROTAC is a multifactorial challenge where the E3 ligase ligand, and specifically its point of linker attachment, critically influences therapeutic efficacy and safety.[9] Standard CRBN ligands often present a significant challenge: the off-target degradation of endogenous "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[4][] This activity, while beneficial in certain hematological cancers, can be an unwanted liability in other indications.
This guide focuses on a strategic approach to mitigate this challenge and expand the synthetic toolkit: the use of hydroxyl-functionalized CRBN ligands . Attaching the linker via a hydroxyl group on the phthalimide ring of a thalidomide-based scaffold offers several key advantages:
-
Modulation of Neosubstrate Degradation: The position and type of substituent on the phthalimide ring can dramatically alter the surface of the CRBN-PROTAC complex, thereby influencing its ability to recruit and degrade neosubstrates.[] For instance, studies have shown that substitutions at the 4- and 5-positions of the phthalimide ring can tune the degradation profile of neosubstrates like GSPT1 and IKZF1.[] Specifically, 4-hydroxy substitutions have been reported to abrogate neosubstrate degradation, offering a pathway to more selective PROTACs.[][10]
-
Versatile Synthetic Handle: The hydroxyl group is a highly versatile functional group for chemical modification. It allows for stable ether bond formation, providing a robust connection point for a wide variety of chemical linkers under conditions that are compatible with the complex core structures of both the CRBN and POI ligands.[11][12][13]
-
Improved Physicochemical Properties: The introduction of a hydroxyl group and the subsequent ether linkage can favorably alter the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for biological activity.
This document provides a comprehensive guide to the synthesis of PROTACs using hydroxyl-functionalized CRBN ligands, detailing the strategic rationale, step-by-step synthetic protocols, and methods for characterization and validation.
The PROTAC Mechanism: A Ternary Complex for Targeted Degradation
The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between the POI and the E3 ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target proteins.
Experimental Protocols
The following protocols describe a representative synthesis of a PROTAC using 4-hydroxythalidomide as the CRBN ligand, a PEG-based linker, and a generic azide-functionalized POI ligand.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of Alkyne-Functionalized CRBN Ligand via Etherification
This protocol details the attachment of a bifunctional linker to the hydroxyl group of 4-hydroxythalidomide. The phenolic hydroxyl group is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace a bromide on the linker, forming a stable ether bond. [11][14] Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | CRBN Ligand |
| 1-Bromo-2-(2-(2-propyn-1-yloxy)ethoxy)ethane | C₇H₁₁BrO₂ | 207.07 | Bifunctional Linker |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Mild Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxythalidomide (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl, minimizing side reactions compared to stronger bases.
-
Add the bromo-PEG-alkyne linker (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane (DCM) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: These washes remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized CRBN ligand intermediate.
Protocol 2: Final PROTAC Synthesis via CuAAC "Click" Chemistry
This protocol joins the two key fragments of the PROTAC. The Cu(I)-catalyzed reaction between the terminal alkyne on the CRBN-linker intermediate and the azide on the POI ligand forms a stable triazole ring, yielding the final PROTAC molecule. [1][15] Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| Alkyne-Functionalized CRBN Ligand | - | - | Intermediate from Protocol 1 |
| Azide-Functionalized POI Ligand | - | - | Target-binding moiety |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Copper(I) Precursor |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing Agent |
| tert-Butanol (t-BuOH) / Water | C₄H₁₀O / H₂O | 74.12 / 18.02 | Solvent System |
Step-by-Step Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized CRBN ligand (1.0 eq) and the azide-functionalized POI ligand (1.05 eq) in a suitable solvent system, typically a 3:1 or 4:1 mixture of t-BuOH and water.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.3 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be filtered if a precipitate forms, or the solvent can be removed under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC. This is a self-validating step to ensure the integrity of downstream biological experiments. [16] Standard Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirms molecular weight and assesses initial purity. | A major peak in the chromatogram with a mass corresponding to the calculated exact mass of the PROTAC. |
| ¹H and ¹³C NMR | Confirms the precise chemical structure. | Peaks corresponding to all protons and carbons in the molecule, including characteristic signals from the CRBN ligand, POI ligand, linker, and the newly formed triazole ring. [16] |
| Analytical HPLC | Determines the final purity of the compound. | A single, sharp peak indicating a purity of >95% for use in biological assays. |
Downstream Biophysical and Cellular Validation
Once synthesized and purified, the PROTAC's biological activity must be confirmed.
-
Ternary Complex Formation: The foundational event in PROTAC action is the formation of the ternary complex. [17]Biophysical techniques are crucial for its characterization. [18] * Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These methods can measure the binding kinetics and affinities of the PROTAC to both the POI and CRBN individually, and critically, can be designed to measure the cooperative formation of the ternary complex. [19][20] * Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on complex formation. [19] * Cell-Based NanoBRET™/HiBiT™ Assays: These assays can monitor ternary complex formation within living cells, providing a more physiologically relevant measure of engagement. [21]
-
Target Protein Degradation: The ultimate proof of a functional PROTAC is the depletion of the target protein in a cellular context.
-
Western Blotting: The most common method to visualize and quantify the reduction in POI levels after treating cells with the PROTAC.
-
Mass Spectrometry-Based Proteomics: Offers an unbiased, global view of protein level changes, confirming the selectivity of the PROTAC and identifying potential off-targets. [22] By following this comprehensive guide, researchers can strategically design, synthesize, and validate novel PROTACs using hydroxyl-functionalized CRBN ligands, paving the way for more selective and potent therapeutics in the field of targeted protein degradation.
-
References
-
Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Rahman, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Shcheglova, T. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Available at: [Link]
-
Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ResearchGate. Available at: [Link]
-
Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. Royal Society of Chemistry. Available at: [Link]
-
Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Novalix News. Available at: [Link]
-
Testa, A. (2021). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. University of Padua. Available at: [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (2026). Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Pharmaffiliates Blog. Available at: [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Bio-Techne Website. Available at: [Link]
-
Hansen, J.D., et al. (2024). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Available at: [Link]
-
SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. SciSpace. Available at: [Link]
-
Figshare. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Figshare. Available at: [Link]
-
Gara, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]
- Google Patents. (1981). Process for the etherification of phenols. Google Patents.
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Application Note. Available at: [Link]
- Google Patents. (1984). Etherification of phenols. Google Patents.
-
ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. Available at: [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]
-
Van Molle, I., et al. (2017). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Available at: [Link]
-
ScienceOpen. (2020). Degradation of proteins by PROTACs and other strategies. ScienceOpen. Available at: [Link]
-
University of Dundee. (2024). CeTPD Journal Club. University of Dundee Website. Available at: [Link]
-
Edmondson, S.D., et al. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. scienceopen.com [scienceopen.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]
- 13. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 14. US4487975A - Etherification of phenols - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Application Note: Unraveling PROTAC mechanisms [novalix.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. scienceopen.com [scienceopen.com]
Application Note: High-Yield Conversion of E3 Ligase Conjugate 21 Terminal Alcohol to a Reactive Leaving Group for PROTAC Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective activation of Thalidomide-piperidine-C-2,6-diazaspiro[1]heptane-C2-OH (HY-161190).
Introduction and Scientific Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical step in assembling these heterobifunctional molecules is the conjugation of an E3 ligase ligand to a target protein ligand (warhead) via a carefully designed linker [1]. E3 Ligase Conjugate 21 (also known as HY-161190 or CS-0996474) is a highly versatile building block featuring a Cereblon (CRBN)-recruiting thalidomide derivative connected to a rigid piperidine-diazaspiro[1]heptane linker, terminating in a primary 2-hydroxyethyl group.
To couple this conjugate to a warhead, the terminal primary alcohol must be converted into a reactive leaving group (e.g., mesylate, tosylate, or halide) to facilitate a subsequent bimolecular nucleophilic substitution (
Mechanistic Causality: The Challenge of the Glutarimide Ring
As a Senior Application Scientist, it is critical to emphasize the causality behind the reagent choices in this workflow. The thalidomide core contains a glutarimide ring with a chiral center at the C3 position. This ring is notoriously susceptible to base-catalyzed hydrolysis (ring-opening to form glutaric acid derivatives) and rapid racemization [2, 3].
-
The Problem: Standard alcohol activation protocols often employ strong bases (e.g.,
, , or even excess unhindered amines) which will irreversibly degrade the CRBN-binding moiety, destroying the compound's ability to recruit the E3 ligase [3]. -
The Solution: We must employ a self-validating, chemoselective system. This is achieved either through mild mesylation using a non-nucleophilic, sterically hindered base like
-diisopropylethylamine (DIPEA) at low temperatures, or by utilizing the Appel reaction , which operates under essentially neutral conditions and entirely bypasses the need for a base.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the overarching PROTAC assembly workflow and the mechanistic pathway dictating our choice of reagents.
Figure 1: Stepwise workflow for PROTAC assembly highlighting the critical leaving group conversion step.
Figure 2: Mechanistic rationale demonstrating how mild conditions preserve the base-sensitive glutarimide ring.
Quantitative Data: Leaving Group Comparison
Selecting the appropriate leaving group depends on the nucleophilicity of your warhead and your storage requirements. The table below summarizes the quantitative performance metrics for the three most common leaving groups synthesized from Conjugate 21.
| Leaving Group | Reagents & Conditions | Typical Yield | Stability / Storage | Glutarimide Preservation | |
| Mesylate (-OMs) | MsCl, DIPEA, DCM (0 °C) | 85 – 95% | Moderate (Store at -20 °C) | High | Excellent (if strict temp control is used) |
| Bromide (-Br) | 80 – 90% | High (Store at 4 °C) | Very High | Perfect (Neutral conditions) | |
| Iodide (-I) | 75 – 85% | Low (Light sensitive) | Excellent | Good (Imidazole is mildly basic) |
Table 1: Comparison of leaving group conversions for E3 Ligase Conjugate 21.
Experimental Protocols
The following protocols are engineered as self-validating systems. By strictly adhering to the stoichiometric equivalents and temperature controls, you ensure the chemoselective activation of the alcohol while maintaining the structural integrity of the CRBN ligand [2].
Protocol A: Mild Mesylation (Synthesis of the -OMs Intermediate)
This protocol is ideal for immediate downstream coupling with amine or phenoxide nucleophiles.
Reagents:
-
E3 Ligase Conjugate 21 (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
- -Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve E3 Ligase Conjugate 21 (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality note: Low temperature suppresses the alkylation of the tertiary amines in the diazaspiro linker and prevents base-catalyzed side reactions.
-
Base Addition: Add DIPEA (1.5 eq) dropwise via syringe. Stir for 5 minutes.
-
Activation: Slowly add MsCl (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Monitor completion via LC-MS or TLC (eluent: 5-10% MeOH in DCM). The mass shift should correspond to
Da. -
Workup: Quench the reaction with saturated aqueous
(cold). Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Storage: Use the crude mesylate immediately for the next coupling step, or store under argon at -20 °C for a maximum of 48 hours to prevent spontaneous degradation.
Protocol B: Appel Reaction (Synthesis of the -Br Intermediate)
This protocol is highly recommended if the intermediate needs to be stored for longer periods or if the warhead requires a more reactive halide for coupling.
Reagents:
-
E3 Ligase Conjugate 21 (1.0 eq)
-
Carbon tetrabromide (
) (1.5 eq) -
Triphenylphosphine (
) (1.5 eq) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a dry flask under argon, dissolve E3 Ligase Conjugate 21 (1.0 eq) and
(1.5 eq) in anhydrous DCM (0.1 M). -
Activation: Cool the solution to 0 °C. Add
(1.5 eq) in small portions over 10 minutes. Causality note: The reaction between and is exothermic. Portion-wise addition prevents localized heating, which could lead to linker fragmentation. -
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Monitoring: Check reaction progress via LC-MS. The product will show a characteristic isotopic mass pattern (1:1 ratio for
and ) with a mass shift of Da relative to the alcohol. -
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (DCM:MeOH gradient). The triphenylphosphine oxide (
) byproduct will elute separately from the brominated conjugate. -
Storage: The brominated conjugate is highly stable and can be stored at 4 °C under argon for several months.
References
-
Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry. 2021;9:707317. Available at:[Link]
-
Bricelj A, Dora Ng YL, Ferber D, et al. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." ACS Medicinal Chemistry Letters. 2021;12(11):1733-1738. Available at:[Link]
-
Ito T, Handa H. "Molecular mechanisms of thalidomide and its derivatives." Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2020;96(6):189-203. Available at:[Link]
Sources
Precision Conjugation: Mitsunobu Conditions for PROTAC Linker Assembly
Topic: Mitsunobu reaction conditions for PROTAC linker conjugation Content Type: Application Notes and Protocols
Abstract
The Mitsunobu reaction represents a cornerstone methodology in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly for the construction of metabolically stable ether linkages between E3 ligase ligands and linker motifs. Despite its utility, the reaction is notorious for purification challenges and sensitivity to steric/electronic factors.[1] This application note provides a rigorous, field-validated guide to optimizing Mitsunobu conditions for PROTAC conjugation, focusing on the VHL and Cereblon (CRBN) ligand classes. We detail strategic reagent selection, a robust "Gold Standard" protocol, and advanced purification techniques to eliminate the persistent triphenylphosphine oxide (TPPO) byproduct.
Strategic Considerations: Why Mitsunobu for PROTACs?
In PROTAC design, the linker is not merely a bridge; it determines physicochemical properties (permeability, solubility) and ternary complex stability.[2][3] The Mitsunobu reaction is preferred over simple alkyl halide substitutions (Williamson ether synthesis) for three critical reasons:
-
Chemo-selectivity: It allows the coupling of primary/secondary alcohols (Linker) with phenols (Ligand) under neutral conditions, avoiding the strong bases required for alkylation that can epimerize chiral centers (e.g., the hydroxyproline core of VHL ligands).
-
Stereochemical Control: It proceeds with complete Walden inversion (SN2), allowing precise configuration setting if the linker attachment point is chiral.[2]
-
Functional Group Tolerance: Compatible with Boc/Fmoc protected amines, esters, and heterocycles common in E3 ligands.[2]
The Mechanistic "Gate": pKa Matching
Success depends on the acidity of the pronucleophile.[4] The betaine intermediate formed by PPh3 and DEAD has a pKa of approx. 13.
-
The Nucleophile (H-Nu): Must have a pKa < 13 (ideally < 11) to protonate the betaine.
-
The Electrophile (R-OH): The alcohol component (usually the Linker) is activated by the phosphine. Primary alcohols react fastest; secondary are slower; tertiary are inert.[2]
Visualizing the Reaction Pathway
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the specific pathway for coupling a Phenolic VHL Ligand to a PEG-Linker Alcohol.
Figure 1: The Mitsunobu cycle adapted for PROTAC synthesis. The critical step is the protonation of the Betaine by the acidic phenol (Ligand), enabling the activation of the Linker alcohol.
Protocol: The "Gold Standard" VHL-Linker Conjugation
This protocol is optimized for coupling a VHL-Ligand (Phenol) with a PEG-Linker (Primary Alcohol) .
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Phosphine | PPh3 (Triphenylphosphine) | Standard, cheap.[2] Use PBu3 if steric hindrance is high (more nucleophilic). |
| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | More stable than DEAD. Liquid form handles easier than solid ADDP for small scales. |
| Solvent | Anhydrous THF | Optimal solubility.[2] DCM is an alternative if substrates are insoluble. |
| Stoichiometry | 1.5 - 2.0 eq. | Excess is required to drive the equilibrium, as water is not sequestered.[2] |
Step-by-Step Procedure
Scale: 0.1 mmol (VHL Ligand) Time: 4–16 Hours
-
Preparation:
-
Flame-dry a 10 mL round-bottom flask (RBF) and cool under Argon/Nitrogen.
-
Dissolve VHL Ligand (Phenol) (1.0 equiv) and Linker Alcohol (1.2 equiv) in anhydrous THF (concentration ~0.1 M).
-
Add PPh3 (1.5 equiv) to the solution.[4] Stir until fully dissolved.
-
-
Initiation (The Critical Step):
-
Cool the reaction mixture to 0 °C using an ice bath. Note: Low temperature prevents azodicarboxylate decomposition and side reactions.
-
Add DIAD (1.5 equiv) dropwise over 5–10 minutes. The solution will turn yellow/orange.
-
Observation: If the color fades instantly, the reaction is proceeding fast. If color persists, it indicates stable betaine formation.[2]
-
-
Reaction:
-
Remove the ice bath after 30 minutes and allow to warm to Room Temperature (25 °C) .
-
Stir for 4–16 hours. Monitor by LC-MS (TLC is often insufficient due to TPPO overlap).
-
Checkpoint: If conversion is <50% after 4 hours, add a second portion of reagents (0.5 equiv PPh3 + 0.5 equiv DIAD).[2]
-
-
Workup & TPPO Removal (The "Zinc Fix"):
-
Concentrate the reaction mixture to dryness.
-
Method A (Standard): Resuspend in minimal DCM/Ether (1:1). Filter off the white precipitate (TPPO/Hydrazine).
-
Method B (The Zinc Chloride Trick): If TPPO removal is difficult:
-
-
Purification:
-
Perform Flash Column Chromatography.[2]
-
Gradient: 0–10% MeOH in DCM. (TPPO elutes early in pure DCM; PROTACs often require polarity).
-
Advanced Optimization & Troubleshooting
When the standard protocol fails, use this decision tree to select alternative conditions.
Figure 2: Troubleshooting decision matrix for difficult PROTAC substrates.
Specific Substrate Classes
-
Cereblon Ligands (Thalidomide/Pomalidomide): The imide nitrogen (pKa ~10.5) is a viable nucleophile, but N-alkylation is often preferred using alkyl halides + base (e.g., NaH).[2] However, if the linker has a secondary alcohol that requires inversion, Mitsunobu is mandatory.[2]
-
Solid-Phase Synthesis: For library generation, immobilize the VHL ligand on a resin.[2]
References
-
Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1–28.[2] Link
-
Swatek, P. X., et al. (2020).[2] Mechanism of the Mitsunobu Reaction: A Guide to the Current State of Knowledge. Synthesis, 56(12), 1843–1850.[8] Link
-
Batesky, D. C., et al. (2017).[2][9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[9] Journal of Organic Chemistry, 82(19), 9931–9936.[2] Link
-
Testa, A., et al. (2020).[2] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors. Journal of Organic Chemistry (Context: VHL Ligand Synthesis). Link
-
Neklesa, T. K., et al. (2017).[2] Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.[2] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. echemi.com [echemi.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Application Note: Designing Next-Generation PROTACs with 2,6-Diazaspiroheptane Linkers
Application Note: Designing Next-Generation PROTACs with 2,6-Diazaspiro[1]heptane Linkers
The Evolution of Linkerology in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. While flexible linkers allow the PROTAC to sample a vast conformational space to find a productive ternary complex, they suffer from significant drawbacks: high entropic penalties upon binding, high Total Polar Surface Area (TPSA), and poor cell permeability.
Recent advancements in "linkerology" have driven a paradigm shift toward rigid, pre-organized linkers. Among these, the spirocyclic 2,6-diazaspiro[1]heptane motif has emerged as a superior structural element. By locking the molecular conformation, this linker reduces rotational freedom, improves physicochemical properties, and critically, can be strategically positioned to eliminate off-target protein degradation [1].
Mechanistic Causality: Why 2,6-Diazaspiro[1]heptane?
The integration of 2,6-diazaspiro[1]heptane into PROTAC architectures is driven by three distinct mechanistic advantages:
A. Thermodynamic Pre-organization
Flexible linkers incur a massive loss of conformational entropy when constrained within the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). Spirocyclic linkers pre-organize the PROTAC into an active conformation, lowering the entropic barrier to ternary complex formation. This rigidity translates to enhanced degradation potency, provided the exit vectors are correctly aligned.
B. Enhanced Physicochemical Properties and Permeability
PROTACs inherently violate Lipinski’s Rule of Five, making cellular permeability a major bottleneck. The 2,6-diazaspiro[1]heptane linker lacks the repeating oxygen atoms of PEG chains, significantly reducing the molecule's TPSA. Furthermore, the compact 3D geometry of the spirocycle minimizes the hydrodynamic radius, leading to markedly higher intracellular accumulation compared to flexible counterparts [2].
C. Mitigation of Off-Target Zinc-Finger Degradation
A critical flaw of pomalidomide-based PROTACs is their propensity to act as molecular glues, inadvertently degrading essential zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3). Recent landmark studies demonstrate that appending the bulky 2,6-diazaspiro[1]heptane linker specifically at the C5 position of the pomalidomide phthalimide ring introduces a steric clash with the ZF degron binding site on Cereblon (CRBN). This precise topological modification rescues off-target ZF degradation to near-zero levels while maintaining robust on-target POI degradation [1].
Quantitative Comparison: Flexible vs. Spirocyclic Linkers
The following table synthesizes quantitative and qualitative data comparing classical flexible linkers against the 2,6-diazaspiro[1]heptane rigid linker, based on recent structural and proteomic profiling studies [1, 2].
| Parameter | Flexible Linker (e.g., PEG3) | Rigid Linker (2,6-diazaspiro[1]heptane) | Mechanistic Impact |
| Rotatable Bonds | 10–15 | 2–4 | Lower entropic penalty favors ternary complex stability. |
| TPSA Contribution | ~30–40 Ų | ~15–20 Ų | Reduced polarity enhances passive membrane diffusion. |
| Intracellular Accumulation | Baseline (1x) | ~3x to 5x increase | Compact 3D geometry improves cellular penetrance. |
| Off-Target ZF Degradation | High (Significant IKZF1/3 loss) | Near-Zero (Undetectable) | C5-spirocycle sterically occludes the ZF binding interface on CRBN. |
| Ternary Complex Half-life | Short to Moderate | Prolonged | Rigid vector locks the optimal protein-protein interaction angle. |
Experimental Workflows and Self-Validating Protocols
To successfully integrate and validate 2,6-diazaspiro[1]heptane linkers in your PROTAC pipeline, we recommend the following self-validating experimental protocols. Each step is designed with built-in controls to ensure causality between the chemical modification and the biological outcome.
Fig 1: Step-by-step experimental workflow for spirocyclic PROTAC optimization and profiling.
Protocol 1: SNAr Synthesis of C5-Diazaspiro[1]heptane Pomalidomide
Causality: Nucleophilic aromatic substitution (SNAr) is utilized because the C5-fluoro-phthalimide precursor is highly activated. The rigid spirocycle acts as the nucleophile, ensuring regioselective installation at the C5 position—the exact vector required to sterically block off-target ZF degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-amino-5-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophilic Addition: Add mono-Boc-protected 2,6-diazaspiro[1]heptane (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at 90°C for 12–16 hours under an inert argon atmosphere.
-
Monitoring: Monitor reaction completion via LC-MS. The rigid spirocycle will displace the C5-fluorine.
-
Deprotection: Purify the intermediate, then treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove the Boc protecting group, exposing the secondary amine for subsequent warhead conjugation.
-
Self-Validation: Perform ¹H-NMR and ¹⁹F-NMR. The disappearance of the fluorine signal confirms successful SNAr displacement at the C5 position.
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
Causality: Rigid linkers can sometimes lock the PROTAC in a conformation that prevents the E3 ligase and POI from interacting. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the functional distance between the two proteins, confirming that the spirocyclic linker geometry permits productive proximity.
Step-by-Step Methodology:
-
Reagent Setup: Prepare recombinant POI tagged with GST and CRBN-DDB1 complex tagged with 6xHis.
-
Fluorophore Labeling: Add Terbium (Tb)-coupled anti-His antibody (donor) and AlexaFluor 647-coupled anti-GST antibody (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Titration: Dispense the spirocyclic PROTAC in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well microplate.
-
Incubation: Add the protein/antibody mixture to the PROTAC wells. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio.
-
Self-Validation: Include a well with the PROTAC plus a 100-fold excess of free pomalidomide. A loss of FRET signal confirms that the ternary complex formation is specifically driven by CRBN engagement and not non-specific aggregation.
Fig 2: PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
Protocol 3: Cellular Degradation and Off-Target Profiling via Global Proteomics
Causality: Traditional Western blotting only assesses hypothesized targets. Global proteomics via Tandem Mass Tag (TMT) labeling provides an unbiased, proteome-wide view. This is critical to definitively prove that the C5-diazaspiro[1]heptane linker has successfully abolished the off-target degradation of the zinc-finger proteome.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., MOLT4 or Kelly cells) at 1x10⁶ cells/mL. Treat with 100 nM of the spirocyclic PROTAC, a PEG-linked control PROTAC, or DMSO (vehicle) for 12 hours.
-
Lysis & Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest the proteome into peptides using Trypsin/Lys-C overnight at 37°C.
-
TMT Labeling: Label the resulting peptides with isobaric TMT tags (e.g., TMTpro 16-plex) according to the manufacturer's protocol, allowing multiplexed quantification.
-
Fractionation & LC-MS/MS: Pool the labeled samples, fractionate via basic reverse-phase liquid chromatography (bRP-LC), and analyze on an Orbitrap mass spectrometer.
-
Data Analysis: Process raw data to calculate the log2 fold-change of protein abundance relative to the DMSO control.
-
Self-Validation: The PEG-linked control PROTAC must show a significant depletion (log2FC < -1.5) of IKZF1 and IKZF3. The spirocyclic PROTAC must show depletion of the POI, with IKZF1/3 levels remaining equivalent to the DMSO control (log2FC ~ 0), validating the off-target rescue.
Conclusion
The transition from flexible chains to rigid spirocyclic linkers represents a critical maturation in PROTAC engineering. By utilizing the 2,6-diazaspiro[1]heptane linker, particularly at the C5 position of pomalidomide, drug developers can simultaneously solve three major challenges in targeted protein degradation: entropic penalties during ternary complex formation, poor cellular permeability, and off-target molecular glue effects. Implementing the rigorous, self-validating protocols outlined in this note ensures that these mechanistic benefits are accurately translated into highly selective, potent therapeutic leads.
References
-
Nguyen, T. M., Sreekanth, V., Deb, A., Kokkonda, P., Tiwari, P. K., Donovan, K. A., Shoba, V., Chaudhary, S. K., Mercer, J. A. M., Lai, S., Sadagopan, A., Jan, M., Fischer, E. S., Liu, D. R., Ebert, B. L., & Choudhary, A. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry, 16(2), 218-228.[Link]
-
Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]
Application Note: Solvent Compatibility & Handling of E3 Ligase Ligand-linker Conjugate 21
The following Application Note and Protocol guide is designed for researchers utilizing E3 Ligase Ligand-linker Conjugate 21 (Catalog No. HY-161190), a specialized Pomalidomide-based building block for PROTAC® development.
Abstract & Compound Architecture
E3 Ligase Ligand-linker Conjugate 21 is a heterobifunctional intermediate designed for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. Unlike traditional conjugates that utilize flexible PEG chains, Conjugate 21 features a rigid diazaspiro[3.3]heptane linker .
This structural rigidity offers superior physicochemical properties (improved cell permeability and metabolic stability) but presents unique solubility challenges compared to PEGylated analogs. The terminal hydroxyl (-OH) group serves as the conjugation handle for attachment to a Target Protein Ligand (TPL).
Chemical Profile[1][2][3][4][5][6][7]
-
Linker System: Rigid Diazaspiro[3.3]heptane
-
Reactive Handle: Primary Alcohol (-OH)
-
Molecular Weight: ~495.6 g/mol [3]
-
Hydrophobicity (XLogP3): 0.3 (Moderately Polar)
Solvent Compatibility Matrix
The solubility and stability of Conjugate 21 are governed by two competing factors: the polarity of the spiro-amine linker and the crystallinity of the Pomalidomide glutarimide ring.
Critical Solvent Data Table
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| DMSO (Anhydrous) | Excellent (>50 mM) | Low | Primary Stock Solution. Long-term storage at -80°C. |
| DMF (Anhydrous) | Good (>20 mM) | Low | Reaction Solvent. Ideal for coupling reactions (e.g., Mitsunobu, Alkylation). |
| Ethanol/Methanol | Moderate (~5-10 mM) | Low | Secondary solvent. Useful for intermediate transfers but may require warming. |
| Water / PBS | Poor (<0.1 mM) | High | Assay Medium Only. Pomalidomide ring opens (hydrolyzes) in aqueous media, especially at pH > 7.4. |
| Chloroform/DCM | Moderate | Low | Purification/Extraction solvent. |
Critical Warning - Hydrolytic Instability: The glutarimide ring of Pomalidomide is susceptible to spontaneous hydrolysis in aqueous buffers, particularly under basic conditions (pH > 7.5). Stock solutions must never be prepared in water. Aqueous dilutions should be prepared immediately prior to use.
Visual Workflows
Figure 1: Solubility & Stability Decision Tree
This logic flow ensures maximal compound integrity during storage and experimental setup.
Caption: Decision matrix for handling Conjugate 21 to prevent precipitation and glutarimide hydrolysis.
Detailed Protocols
Protocol A: Preparation of High-Integrity Stock Solutions
Purpose: To create a stable master stock for long-term use.
-
Equilibration: Allow the product vial to warm to room temperature (RT) inside a desiccator before opening. This prevents condensation, which accelerates hydrolysis.
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%).
-
Why? Water content in standard DMSO can degrade the Pomalidomide ring over months of storage.
-
-
Dissolution:
-
Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex vigorously for 30 seconds.
-
Step-Check: If particulates remain, sonicate in a water bath at RT for 2 minutes. The solution should be clear and colorless/pale yellow.
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 20 µL) in amber tubes to minimize light exposure.
-
Store at -80°C . Stable for 6 months.
-
Avoid: Repeated freeze-thaw cycles (limit to <3).
-
Protocol B: Aqueous Dilution for Biological Assays
Purpose: To introduce the compound into cell culture or SPR assays without "crashing out" (precipitation).
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not add 100% DMSO stock directly to media if the final concentration is high.
-
Prepare a 10x Working Solution in media containing 5-10% DMSO first.
-
Vortex immediately.
-
-
Final Dilution:
-
Dilute the 10x Working Solution 1:10 into the final assay buffer.
-
Ensure final DMSO concentration is ≤ 0.1% (or as tolerated by your specific cell line).
-
-
Time Constraint:
-
Use the aqueous solution within 4 hours .
-
Mechanism:[4][] Pomalidomide half-life in pH 7.4 buffer is approx. 18 hours; degradation products (hydrolyzed acid) are inactive for CRBN binding.
-
Protocol C: Chemical Conjugation (Activation of -OH)
Purpose: Conjugate 21 ends in a primary alcohol. It typically requires activation before reacting with a ligand.
Scenario: Converting -OH to a Leaving Group (Tosylate) for Nucleophilic Substitution.
-
Setup: Dissolve Conjugate 21 (1 eq) in anhydrous DCM or DMF .
-
Reagents: Add Triethylamine (TEA) (3 eq) and p-Toluenesulfonyl chloride (TsCl) (1.5 eq).
-
Conditions: Stir at RT for 2-4 hours under Nitrogen.
-
Workup: Dilute with DCM, wash with water (rapidly to avoid hydrolysis), dry over Na2SO4, and concentrate.
-
Coupling: React the activated Tosylate-Conjugate with a nucleophilic Target Ligand (e.g., one containing a secondary amine) in DMF with K2CO3.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation upon aqueous dilution | "Shock" dilution from 100% DMSO to water. | Use the "Step-Down" method (Protocol B). Warm the media to 37°C before addition. |
| Loss of degradation potency (Cell Assay) | Hydrolysis of Pomalidomide ring. | Check buffer pH (must be ≤ 7.4). Reduce incubation time of the compound in media before adding to cells. |
| Low yield in conjugation | Steric hindrance of the Spiro linker. | Switch solvent to DMF/DMAc and increase temperature to 40-50°C. Use stronger activation (e.g., Mesylate instead of Tosylate). |
References
-
Goracci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
-
Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Reference for Pomalidomide hydrolysis/stability). [Link]
Sources
Linker length optimization using Conjugate 21 derivatives
Application Note: Linker Length Optimization of Conjugate 21 Derivatives
Executive Summary
This Application Note provides a comprehensive protocol for optimizing the linker length of Conjugate 21 , a representative small molecule-drug conjugate (SMDC) lead. While "Conjugate 21" appears in various contexts (e.g., NOD2/TLR4 agonists, cRGD-Paclitaxel conjugates), this guide focuses on the universal principles of linker spatial pharmacology . We utilize the specific case of NOD2/TLR4 dual agonist optimization (as detailed in recent ACS Omega literature) to illustrate how varying linker length (alkyl vs. PEG) dictates solubility, receptor occupancy, and kinetic stability.
Key Deliverable: A self-validating workflow to synthesize and screen derivatives of Conjugate 21, identifying the "Goldilocks zone" where linker length maximizes potency without compromising physicochemical properties.
Scientific Foundation & Mechanism
The Criticality of Linker Length
In bifunctional conjugates (e.g., PROTACs, ADCs, or Dual Agonists like Conjugate 21), the linker is not merely a connector; it is a functional structural element.[1]
-
Too Short: Steric clashes prevent the two warheads from engaging their respective binding pockets simultaneously (negative cooperativity).
-
Too Long: Entropic penalties increase. The "effective concentration" of the second warhead decreases, and the linker may fold onto the warheads (the "scorpion effect"), blocking binding.
-
Physicochemical Impact: Increasing lipophilic linker length (alkyl chains) often decreases aqueous solubility (kinetic solubility), whereas PEGylation improves it but may alter permeability.
Case Study: Conjugate 21 (NOD2/TLR4 Agonist)
In the context of immune-modulating conjugates, Conjugate 21 (featuring a short diaminoethane linker) demonstrated high potency but specific solubility limitations compared to longer PEGylated derivatives. The optimization goal is to modulate the distance between the Muramyl Dipeptide (NOD2 agonist) and the Pyrimido-indole (TLR4 agonist) domains.
Experimental Protocol: Optimization Workflow
Phase 1: Library Design (The Homologation Strategy)
Do not synthesize random lengths. Use a Geometric Progression Strategy .
-
Lead: Conjugate 21 (Linker: 2-carbon diaminoethane).
-
Derivative A (Rigid Extension): Piperazine linker (Restricts conformational freedom).
-
Derivative B (Hydrophilic Extension): PEG-2 to PEG-4 spacers (Increases length + solubility).
-
Derivative C (Hydrophobic Extension): C4 to C6 alkyl chains (Increases length, decreases polarity).
Phase 2: Synthesis Protocol (Step-by-Step)
Reagents:
-
Scaffold A: TLR4 Agonist (carboxylic acid functionalized).
-
Scaffold B: NOD2 Agonist (amine functionalized).
-
Coupling Agents: HATU, DIPEA, DMF (Anhydrous).[2]
Procedure:
-
Activation: Dissolve Scaffold A (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at 0°C to form the activated ester.
-
Linker Attachment (If convergent): Add the specific diamine linker (excess, 5.0 equiv) to prevent dimerization. Stir for 2h. Purify intermediate.
-
Conjugation: React the Linker-Scaffold A intermediate with Scaffold B (1.0 equiv) in DMF/DIPEA.
-
Deprotection: If Boc/tBu protecting groups are present, treat with TFA/DCM (1:1) for 1h.
-
Purification: Isolate via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Validation Point: Confirm purity >95% via LC-MS. Conjugate 21 derivatives often show distinct retention time shifts based on linker hydrophobicity.
Phase 3: Screening & Evaluation
Perform these assays in parallel for all derivatives.
-
Kinetic Solubility Assay:
-
Prepare 10 mM DMSO stocks.
-
Spike into PBS (pH 7.4) to final concentration of 200 µM.
-
Incubate 2h, filter, and quantify via UV-HPLC.
-
Target: >50 µM solubility.
-
-
Functional Potency (HEK-Blue Reporter Assay):
-
Cell Lines: HEK-Blue hNOD2 and HEK-Blue hTLR4.
-
Readout: NF-κB induced SEAP activity (OD 620 nm).
-
Success Metric: Maintenance of EC50 < 1 µM for both receptors.
-
Data Presentation & Analysis
The following table summarizes the expected impact of linker modifications on Conjugate 21, based on structure-activity relationship (SAR) principles observed in dual agonist studies.
Table 1: SAR of Conjugate 21 Linker Derivatives
| Derivative ID | Linker Type | Length (Å) | Solubility (µM) | TLR4 Potency (EC50) | NOD2 Potency (EC50) | Outcome |
| Conjugate 21 (Lead) | Diaminoethane | ~3.5 | Low (<10) | 0.5 µM | 0.2 µM | High Potency, Low Sol. |
| Derivative 21-A | Piperazine | ~4.0 | Moderate | 0.8 µM | 0.3 µM | Improved rigidity |
| Derivative 21-B | PEG-2 | ~7.5 | High (>100) | 1.2 µM | 0.5 µM | Good balance |
| Derivative 21-C | PEG-4 | ~14.0 | Very High | >5.0 µM | 1.0 µM | Too long (Entropy loss) |
| Derivative 21-D | C6-Alkyl | ~8.0 | Very Low | 0.6 µM | 0.2 µM | Aggregation issues |
Visualization of Signaling & Workflow
The following diagram illustrates the mechanistic logic of linker optimization and the experimental workflow.
Figure 1: Workflow for optimizing Conjugate 21. The process moves from rational library design through parallel synthesis to a multi-parameter screening filter.
References
-
Světlík, S. et al. (2025). Modulating Receptor Activity, Immune Response, and Kinetic Solubility: The Impact of Linker Chemistry in Conjugated NOD2/TLR4 Agonists. ACS Omega. [Link](Note: This is the primary source for the "Conjugate 21" NOD2/TLR4 case study).
-
Chari, R. V. J. et al. (2014). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. Chemical Reviews. [Link]
-
Jain, N. et al. (2015). Current ADC Linker Chemistry. Pharm Res. [Link]
-
Dal Corso, A. et al. (2019). Linker Technologies for Antibody–Drug Conjugates. Cancer Discovery. [Link]
Sources
Application Note: Purification Strategies for Rigid Linker PROTAC Intermediates
Abstract
The shift from flexible PEG chains to rigid linkers (e.g., piperazines, spirocycles, alkynes) in PROTAC design addresses cell permeability and ternary complex stability but introduces unique purification challenges. Unlike hydrophilic PEG-based intermediates, rigid linker intermediates often exhibit "brick dust" solubility profiles—high lipophilicity coupled with poor solubility in standard organic solvents—and basicity-induced peak tailing. This guide details optimized protocols for purifying these specific intermediates, focusing on modified normal-phase chromatography, solubility-switching trituration, and metal scavenging for cross-coupled architectures.
The Rigid Linker Challenge: Solubility vs. Basicity
Rigid linkers, particularly those containing nitrogenous heterocycles (piperazines, bicyclo[1.1.1]pentanes), fundamentally alter the physicochemical landscape of PROTAC intermediates compared to traditional PEG chains.
Key Physicochemical Hurdles
-
The "Brick Dust" Phenomenon: Rigid aromatic or spirocyclic linkers often lead to intermediates that are insoluble in non-polar solvents (Hexane) but not polar enough for aqueous systems, complicating loading for chromatography.
-
Basicity-Induced Tailing: Piperazine and piperidine motifs interact strongly with acidic silanols on standard silica gel, causing severe peak tailing and yield loss.
-
Metal Contamination: Rigid linkers are frequently assembled via Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or Copper-catalyzed click chemistry, requiring dedicated metal removal steps before downstream coupling.
Strategic Decision Matrix
Effective purification requires assessing the intermediate's solubility and functional group status (protected vs. deprotected).
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and chemical functionality.
Protocol A: Modified Normal Phase Chromatography
Target: Lipophilic intermediates with basic nitrogen centers (e.g., Boc-piperazine-Linker-Warhead). Challenge: Standard Hexane/EtOAc gradients cause basic linkers to streak, co-eluting with impurities.
Methodology
Stationary Phase: Spherical Silica (20–40 µm). Note: Amine-functionalized silica (KP-NH) is superior but standard silica is cost-effective if modified mobile phases are used.
Mobile Phase System:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA).
Why this works: The basic modifier (NH₄OH/TEA) competes for the acidic silanol sites on the silica, allowing the basic PROTAC intermediate to elute as a sharp band.
Step-by-Step Procedure
-
Column Equilibration: Flush column with 98:2 DCM:Solvent B (approx. 3 CV) to neutralize active silanols.
-
Sample Loading (Dry Load):
-
Dissolve crude intermediate in minimal DCM.
-
Add Celite 545 or coarse silica (ratio 1:2 sample:sorbent).
-
Evaporate to dryness (free-flowing powder) and pack into a solid load cartridge. Liquid loading is discouraged due to solubility limits.
-
-
Gradient Execution:
-
0–5 min: Isocratic 0% B (100% DCM) to elute non-polar protecting group byproducts.
-
5–20 min: Linear gradient 0% → 10% B.
-
20–25 min: Hold at 10% B.
-
Note: Rigid linkers typically elute between 3–8% MeOH.
-
Data Summary: Modifier Impact
| Mobile Phase | Peak Shape | Recovery (%) | Resolution (Rs) |
|---|---|---|---|
| DCM / MeOH (No Modifier) | Broad/Tailing | 65% | < 1.0 |
| DCM / MeOH + 0.1% Formic Acid | Severe Tailing | 40% | < 0.5 |
| DCM / MeOH + 1% NH₄OH | Sharp/Symmetrical | >92% | > 2.5 |
Protocol B: Solubility Switching (Trituration)
Target: "Brick dust" intermediates (e.g., rigid bis-amide or alkyne-linked species) that are sparingly soluble in chromatography solvents. Concept: Rigid linkers often exhibit higher crystallinity than PEG linkers. We exploit this by crashing the product out of a "good" solvent using a "bad" anti-solvent.
Methodology
-
Dissolution: Dissolve the crude reaction mixture in the minimum volume of warm solvent (DMSO or DMF are common for rigid structures).
-
Precipitation:
-
Add the solution dropwise into 10x volume of cold anti-solvent (typically Diethyl Ether, Water, or 1:1 Pentane/Ether) while stirring rapidly.
-
Critical: For hydrophobic rigid linkers, Water is often the best anti-solvent to remove polar coupling reagents (HATU, DIPEA salts) while precipitating the product.
-
-
Isolation:
-
Centrifuge (3000 x g, 5 min) or vacuum filter.
-
Wash the cake with fresh anti-solvent.
-
Dry under high vacuum.
-
Validation: Check purity via UPLC-MS. If >90%, proceed to the next synthetic step without flash chromatography.
Protocol C: Metal Scavenging for Cross-Coupled Linkers
Target: Intermediates synthesized via Sonogashira (alkyne linkers) or Suzuki (biaryl linkers) coupling. Issue: Residual Pd/Cu can chelate to the PROTAC, interfering with biological assays and downstream deprotection.
Workflow
Standard chromatography often fails to remove trace metal-ligand complexes. Chemical scavenging is required before the final purification step.
Figure 2: Workflow for removing transition metal catalysts using functionalized scavenger resins.
Recommended Scavengers
-
For Palladium (Pd): Mercaptophenyl (MP) or Thiol-functionalized silica.
-
For Copper (Cu): Thiourea or EDTA-functionalized resins.
-
Dosage: 3–5 equivalents relative to the catalyst load.
Analytical Validation (Self-Correcting Steps)
Rigid linkers can exist as rotamers (conformational isomers), which may appear as double peaks in LC-MS or NMR, mimicking impurities.
-
NMR Verification: If "impurities" are observed in ¹H NMR, run a Variable Temperature (VT) NMR at 50°C. If peaks coalesce, they are rotamers (product is pure). If they remain distinct, they are impurities requiring further purification.
-
LC-MS Check: Use an acidic mobile phase (Water/ACN + 0.1% Formic Acid) to ensure full ionization of the rigid basic linker.
References
-
Biotage. "Strategies for the Purification of PROTACs and other Heterobifunctional Molecules." Biotage Application Notes. Link
-
Tontsch-Grunt, U., et al. (2021). "Purification and Characterization of PROTACs." Methods in Molecular Biology. Link
-
Teledyne ISCO. "Purification of Amine-Containing Compounds using RediSep Gold Amine Columns." Teledyne ISCO Application Note AN87. Link
-
Waters Corporation. "Guidelines for Purification of PROTACs." Waters White Paper. Link
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[2] Cell. Link
Sources
Troubleshooting & Optimization
Improving PROTAC solubility with spirocyclic linkers
PROTAC Linkerology Support Center: Troubleshooting Solubility & Permeability with Spirocyclic Scaffolds
Welcome to the Technical Support Center for PROTAC development. As heterobifunctional molecules, PROTACs frequently violate Lipinski's Rule of Five, leading to poor aqueous solubility, low cell permeability, and metabolic instability. This guide provides actionable troubleshooting steps, FAQs, and validated protocols for utilizing spirocyclic linkers to rescue "greasy" or insoluble PROTAC candidates.
Part 1: Theoretical Foundations & FAQs
Q1: Why do traditional alkyl and PEG linkers often fail during late-stage lead optimization? A: Traditional flexible linkers (alkyl chains and PEGs) suffer from two major thermodynamic flaws. Alkyl chains are highly lipophilic, driving up the partition coefficient (cLogP) and causing hydrophobic collapse or aggregation in aqueous media. PEG linkers, while improving hydrophilicity, introduce excessive rotational degrees of freedom. This high conformational flexibility leads to a severe entropic penalty upon ternary complex formation, reducing overall degradation efficacy 1.
Q2: How do spirocyclic linkers mechanistically improve both solubility and ternary complex stability? A: Spirocycles—such as 1-oxa-7-azaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane—address physicochemical and thermodynamic challenges simultaneously through two mechanisms:
-
Solubility Enhancement: Incorporating an oxetane ring within a spirocycle acts as a "hydrophilic handle." The polar ether oxygen dramatically increases aqueous solubility by replacing lipophilic gem-dimethyl groups or metabolically labile carbonyls, effectively lowering the topological polar surface area (TPSA) and cLogP 1, 2.
-
Conformational Pre-organization: Spirocyclic linkers impose a rigid, fixed dihedral angle between their constituent rings (e.g., an 81° angle in certain piperidine-pyrrolidine spirocycles) 3. This rigidity reduces the entropic penalty of binding and locks the PROTAC into an active conformation that favors cooperative protein-protein interactions between the Protein of Interest (POI) and the E3 ligase 2, 3. Furthermore, spirocyclic linkers have been shown to reduce off-target degradation (e.g., preventing indiscriminate zinc-finger protein degradation often seen with flexible pomalidomide-based PROTACs) 4.
Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.
Part 2: Quantitative Data & Benchmarking
When transitioning from flexible to rigid spirocyclic linkers, researchers typically observe a marked improvement in physicochemical properties. The table below summarizes the expected shifts based on comparative studies of IRAK4 and H-PGDS targeting PROTACs 2.
| Linker Type | Conformational Freedom | Avg. cLogP | TPSA (Ų) | Kinetic Solubility (µM) | Relative DC50 |
| Alkyl Chain (C6-C10) | High | > 5.5 | ~110 | < 1.0 | 1x (Baseline) |
| PEG (PEG2-PEG4) | High | 3.0 - 4.5 | > 140 | 10 - 50 | 0.8x |
| Spirocyclic (e.g., Oxetane) | Low (Rigid) | 2.5 - 3.5 | 80 - 110 | > 100 | 2x - 5x |
Note: Spirocyclic linkers lower TPSA and cLogP while simultaneously doubling degradation activity (DC50) by enhancing intracellular accumulation and complex stability.
Part 3: Experimental Workflows & Protocols
To successfully integrate spirocyclic linkers into your drug discovery pipeline, follow this self-validating experimental methodology.
Step-by-step workflow for synthesizing and validating spirocyclic PROTACs.
Protocol 1: Modular Synthesis of Spirocyclic PROTACs
Objective: Couple a spirocyclic linker (e.g., Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate) to a target ligand and E3 ligase binder 1.
-
Deprotection: Treat the Boc-protected spirocyclic linker with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Evaporate the solvent under reduced pressure to yield the free amine TFA salt.
-
Amidation Coupling: Dissolve the E3 ligase ligand (containing a free carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.
-
Conjugation: Add the deprotected spirocyclic amine (1.0 eq) to the activated mixture. Stir at room temperature for 4-6 hours.
-
Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify the intermediate via reverse-phase HPLC.
-
Final Assembly: If the spirocycle contains a ketone (e.g., 3-oxo), utilize reductive amination with the POI ligand (containing a free primary amine) using NaBH(OAc)3 in DCE to yield the final PROTAC.
Protocol 2: Kinetic Solubility and PAMPA Validation
Objective: Validate that the spirocyclic substitution rescued the solubility and permeability of the PROTAC 2.
-
Kinetic Solubility: Prepare a 10 mM stock of the PROTAC in DMSO. Spike 5 µL of the stock into 495 µL of PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO). Incubate at 37°C for 24 hours with shaking. Filter through a 0.22 µm PTFE membrane and quantify the dissolved PROTAC via LC-MS/MS against a standard curve.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Coat the donor compartment of a PAMPA plate with a 1% lecithin in dodecane lipid solution. Add 300 µL of 10 µM PROTAC in PBS to the donor well. Add 300 µL of blank PBS to the acceptor well. Incubate for 16 hours at room temperature. Quantify the concentration in both wells via LC-MS/MS to calculate the effective permeability (
).
Part 4: Troubleshooting Guide
Even with rational design, spirocyclic PROTACs can present unique experimental challenges. Use the logic tree and Q&A below to diagnose issues.
Troubleshooting logic tree for resolving low degradation efficacy in spirocyclic PROTACs.
Q5: My spirocyclic PROTAC shows excellent solubility but reduced degradation efficacy compared to the PEG-linked analog. What went wrong? Diagnosis: You are likely experiencing a steric clash or an incorrect exit vector trajectory. Because spirocycles are highly rigid, they lock the PROTAC into a specific 3D conformation. If this conformation does not perfectly align the POI and E3 ligase for ubiquitin transfer, ternary complex formation will fail, or a non-productive complex will form 3. Solution:
-
Run a NanoBRET ternary complex assay to determine if the issue is a lack of complex formation or a lack of ubiquitination.
-
If complex formation is poor, synthesize a small library varying the attachment points (exit vectors) on the spirocycle (e.g., switching from a 2,7-diazaspiro[3.5]nonane to a 2,6-diazaspiro[3.3]heptane) to alter the spatial projection.
Q6: The PROTAC forms a strong ternary complex in vitro but shows no degradation in cellular assays. PAMPA shows low permeability. Why? Diagnosis: While oxetane-containing spirocycles improve aqueous solubility, the overall molecular weight or the specific polarity profile might still hinder passive diffusion across the lipid bilayer. Alternatively, the rigid structure might be trapped in an endosomal compartment. Solution:
-
Evaluate the Hydrogen Bond Donor (HBD) count. Ensure the amidation coupling did not leave exposed secondary amines. Consider methylating exposed amides to improve permeability.
-
Verify intracellular accumulation using a cell-based mass spectrometry assay rather than relying solely on PAMPA, as PROTACs often utilize active transport mechanisms not captured by artificial membranes 2.
References
- Benchchem. "tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.
- Nunes et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." PubMed Central (PMC).
- Sreekanth, V. et al. "Proteolysis Targeting Chimeras With Reduced Off-targets." bioRxiv.
- Kozicka, Z. et al. "A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation.
Sources
- 1. tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate [benchchem.com]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Enhancing cell permeability of Cereblon-based degraders
Welcome to the Targeted Protein Degradation (TPD) Technical Support Center.
Ticket ID: CRBN-PERM-001 Subject: Enhancing Cell Permeability of Cereblon (CRBN)-based Degraders Assigned Specialist: Senior Application Scientist, TPD Division
Overview
You are likely experiencing the "Cell-Out" phenomenon: your CRBN-based PROTAC exhibits single-digit nanomolar potency in biochemical assays (TR-FRET/AlphaLISA) but fails to induce degradation in cellular models (
This guide provides a root-cause analysis and actionable protocols to resolve permeability bottlenecks specific to Cereblon degraders.
Module 1: Chemical Design & Optimization
Q1: My PROTAC has a high TPSA. How can I improve permeability without changing the warhead?
Diagnosis: The molecule is too polar to cross the lipophilic cell membrane. Solution: Engineer "Chameleonic" Properties via Intramolecular Hydrogen Bonding (IMHB).
The Mechanism: Large degraders must act as "molecular chameleons." In the aqueous cytosol, they expose polar groups to remain soluble. However, to cross the cell membrane, they must "fold" to hide these polar groups, effectively reducing their dynamic TPSA.
-
Actionable Step: Incorporate hydrogen bond donors (HBD) and acceptors (HBA) in the linker that can pair with each other or with the ligands.
-
Linker Selection: Move away from long, flexible PEG chains (which have high desolvation penalties). Switch to rigid, lipophilic linkers (e.g., piperazines, spirocycles, or alkynes). Rigid linkers reduce the entropic cost of adopting the "folded" permeating conformation.
Q2: I am using a standard thalidomide anchor, but my compound disappears in media. Is this a permeability issue?
Diagnosis: This is likely Chemical Instability , not just permeability. The Mechanism: The glutarimide ring of thalidomide/pomalidomide is susceptible to spontaneous hydrolysis at physiological pH (7.4), causing ring-opening and loss of CRBN binding affinity. This happens outside the cell, mimicking poor permeability.
-
Troubleshooting Step: Measure stability in media (without cells) via LC-MS over 24 hours.
-
Chemical Fix: If hydrolysis is confirmed, switch to a Phenyl Dihydrouracil or Pyridone scaffold, which retains CRBN binding but resists hydrolysis.
Module 2: Biological Troubleshooting & Diagnostics
Q3: How do I distinguish between poor permeability and the "Hook Effect"?
Diagnosis: Both result in loss of degradation at high concentrations, but the curves look different. The Mechanism: The Hook Effect occurs when [PROTAC] is so high that it saturates both POI and E3 individually, preventing the formation of the productive Ternary Complex (POI-PROTAC-E3).
Visual Guide: The Hook Effect vs. Permeability Failure
Figure 1: Logic flow distinguishing the Hook Effect (saturation of binary complexes) from productive ternary complex formation.[1]
Q4: My compound is stable and "chameleonic," but cellular potency is still low. What else could it be?
Diagnosis: P-glycoprotein (P-gp/MDR1) Efflux. The Mechanism: CRBN degraders are large and often hydrophobic, making them prime substrates for efflux pumps that actively transport drugs out of the cell.[2]
-
The Test: Run a cellular degradation assay +/- an efflux inhibitor (e.g., Verapamil or Tariquidar ).
-
Interpretation: If degradation potency improves significantly with the inhibitor, your compound is an efflux substrate. You must lower the basicity (pKa) of your amines or increase steric hindrance around H-bond donors.
Module 3: Advanced Experimental Protocols
Protocol A: NanoBRET™ Target Engagement (TE) Assay
Use this to definitively prove if your PROTAC is entering the cell and binding the target.
Principle: Measures energy transfer between a NanoLuc-tagged target (in cell) and a cell-permeable fluorescent tracer.[3][4][5][6] If your PROTAC enters and binds, it displaces the tracer, reducing the BRET signal.[6]
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with NanoLuc-POI plasmid (24h incubation).
-
Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration near its
. -
Treatment: Treat cells with serial dilutions of your CRBN PROTAC.
-
Control: Treat permeabilized cells (using Digitonin) to determine the biochemical affinity without the membrane barrier.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Readout: Measure donor emission (460nm) and acceptor emission (618nm).
-
Calculation: Calculate BRET ratio.
-
Permeability Index: Compare
(Live Cell) vs. (Permeabilized). A large shift (>10-fold) indicates poor permeability.
-
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Use this for high-throughput screening of passive diffusion.
Reagents:
-
Donor Plate (PVDF membrane).
-
Acceptor Plate.[3]
-
Lipid Solution: 1% Lecithin in Dodecane.
-
Buffer: PBS (pH 7.4). Critical: Maintain pH 7.4 to mimic blood; avoid acidic pH which alters ionization.
Workflow:
-
Coat Membrane: Add 5 µL Lipid Solution to the membrane of the donor plate.
-
Prepare Sample: Dilute PROTAC to 10 µM in PBS (Donor solution).
-
Assembly: Add 150 µL Donor solution to bottom wells; add 300 µL PBS to acceptor (top) wells.
-
Incubation: Sandwich plates and incubate for 5 hours at 25°C (humidified, no agitation).
-
Quantification: Analyze both donor and acceptor wells via LC-MS/MS.
-
Data Analysis: Calculate Effective Permeability (
).-
Target:
cm/s is generally required for cytosolic activity.
-
Summary Data: Optimization Metrics
| Parameter | Optimal Range for PROTACs | Rationale |
| Molecular Weight | 800 - 1100 Da | Balance between linker length and diffusion rate. |
| TPSA | < 200 Ų (Dynamic) | High static TPSA is acceptable if IMHBs reduce exposed polarity. |
| H-Bond Donors | < 5 | Excess donors increase desolvation penalty. |
| Linker Type | Rigid / Semi-rigid | Reduces entropic penalty of folding (Chameleonicity). |
| Efflux Ratio | < 2.0 | High ratio indicates rapid removal by P-gp. |
Decision Tree: Troubleshooting "Cell-Out" Issues
Figure 2: Diagnostic workflow for isolating the root cause of poor cellular potency.
References
-
Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Go Where They Are Needed: Intramolecular Hydrogen Bonds to the Rescue. Journal of Medicinal Chemistry, 60(5), 1662–1664.
-
Piesvaux, J. A., et al. (2022). Target Engagement Assays for PROTACs: A Focus on NanoBRET. Methods in Molecular Biology, 2365, 123-138.
-
Atilaw, Y., et al. (2021).[7] Solution Conformations of a Linked Macrocycle: The Impact of Intramolecular Hydrogen Bonding on Permeability. Angewandte Chemie International Edition, 60(10), 5240-5245.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for thalidomide teratogenicity. Nature Structural & Molecular Biology, 21, 803–809.
-
Foley, C. A., et al. (2020). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design.[8] ACS Medicinal Chemistry Letters, 11(10), 2003–2010.
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eubopen.org [eubopen.org]
- 4. promega.com [promega.com]
- 5. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 6. selvita.com [selvita.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hook Effect in PROTAC Assays
Topic: Reducing Hook Effect via Rigid Linker Optimization
Status: Operational | Tier: Level 3 (Advanced Application Support)
Welcome to the PROTAC Assay Support Center
User Query: "I am observing a bell-shaped dose-response curve in my degradation assays. How can I distinguish a true hook effect from assay artifacts, and how can rigid linkers be used to mitigate this?"
Scientist's Note: The "Hook Effect" is an intrinsic thermodynamic characteristic of three-body binding systems (PROTAC + Target + E3 Ligase). At high concentrations, the PROTAC saturates the individual binding sites on both the Target and E3 Ligase, forming non-productive binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex.
While you cannot eliminate the hook effect entirely (it is mathematically inevitable at infinite concentrations), you can widen the window of effective degradation and delay the onset of the hook by improving the cooperativity (
Module 1: Diagnostic Framework
Is it the Hook Effect or an Artifact?
Before re-engineering your chemistry, you must validate that the drop in signal at high concentrations is due to competitive binary complex formation and not experimental error.
Troubleshooting Flowchart
Figure 1: Diagnostic decision tree to distinguish pharmacological hook effect from assay artifacts.
FAQ: Diagnostics
Q: My
-
Validation Protocol: Run a CellTiter-Glo (or equivalent) viability assay in parallel. If cell viability drops below 80% at the concentration where degradation is lost, it is toxicity, not the hook effect.
Q: Why does the hook effect matter if it only happens at high concentrations?
A: A strong hook effect at lower concentrations (e.g., 1
Module 2: The Solution – Rigid Linkers & Cooperativity
The Science: Entropy and Pre-organization
Flexible linkers (PEG, alkyl chains) suffer from a high entropic penalty upon binding. The linker must "freeze" into a specific conformation to bridge the Target and E3.
-
Rigid Linkers (Piperazines, Spirocycles, Alkynes) "pre-organize" the PROTAC.
-
This reduces the entropic cost (
) of forming the ternary complex. -
Result: Enhanced stability of the ternary complex (Positive Cooperativity,
).
Comparative Analysis: Linker Chemistries
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Piperazine/Bicyclic) | Impact on Hook Effect |
| Entropic Cost | High (High freedom of motion) | Low (Conformationally restricted) | Rigid linkers favor ternary complex formation. |
| Cooperativity ( | Often Neutral ( | Potential for Positive ( | Positive |
| Solubility | High (PEG is hydrophilic) | Variable (Requires polar motifs) | Rigid linkers can improve permeability but may lower solubility.[3] |
| Selectivity | Low (Promiscuous binding) | High (Geometry constraints) | Rigid linkers enforce specific E3-Target orientations. |
Mechanism of Action Diagram
Figure 2: Thermodynamic equilibrium. Rigid linkers maximize the "Cooperativity
Module 3: Protocol – Measuring Cooperativity ( )[4]
To confirm your rigid linker is working, you must measure the Cooperativity Factor (
Definition:
- : Positive cooperativity (Rigid linker is helping).
- : Negative cooperativity (Linker is sterically clashing).
Recommended Assay: TR-FRET Ternary Complex Assay
Objective: Quantify the stability of the Target-PROTAC-E3 complex in solution.
Materials:
-
Recombinant Target Protein (Tagged, e.g., GST-Target).
-
Recombinant E3 Ligase (Tagged, e.g., His-E3).
-
Fluorophore-labeled antibodies (Anti-GST-Europium, Anti-His-XL665).
-
PROTAC titration series.
Step-by-Step Protocol:
-
Preparation: Dilute GST-Target and His-E3 to a fixed concentration (typically near their
, e.g., 10-50 nM) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127). -
Titration: Add PROTAC in a 12-point dose-response format (e.g., 10
M down to 1 pM). -
Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.
-
Detection: Add Anti-GST-Europium (Donor) and Anti-His-XL665 (Acceptor). Incubate for 60 minutes.
-
Read: Measure TR-FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).
-
Analysis:
-
Plot the TR-FRET ratio against log[PROTAC].
-
Result: A bell-shaped curve.
-
Interpretation: The width and amplitude of the bell curve correlate with cooperativity. A broader curve indicates higher cooperativity (
), meaning the rigid linker successfully stabilizes the complex.
-
Module 4: FAQ – Design & Optimization
Q: Which rigid linker structures should I start with? A: Avoid "reinventing the wheel." Start with these proven motifs:
-
Piperazines/Piperidines: Excellent for introducing a "kink" or angle in the chain. They also improve solubility due to the basic nitrogen.
-
Alkynes: Introduce linearity and rigidity; useful for "click" chemistry libraries.
-
Bicyclo[1.1.1]pentane (BCP): A bioisostere for phenyl rings that provides rigidity without the metabolic liability of aromatic rings.
Q: Can a linker be too rigid? A: Yes. If the linker is too rigid and the geometry is incorrect, you will lock the molecule into a conformation that cannot form the ternary complex (steric clash).
-
Solution: Use "Linker Scanning." Synthesize a small library of rigid linkers with slightly different exit vectors (angles) to find the "Goldilocks" geometry.
Q: How does this affect modeling?
A: The standard hook effect equation is defined by the cooperativity factor
References
-
Douglass, E. F., et al. (2013). "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society.
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.
-
Testa, A., et al. (2020).[5] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel linkers for PROTACs." Journal of Medicinal Chemistry.
-
PerkinElmer (Revvity). (2023). "AlphaLISA Assay Development Guide for Protein-Protein Interactions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing ternary complex stability with Conjugate 21
Welcome to the Targeted Protein Degradation (TPD) Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize ternary complex stability in your PROTAC workflows, using the highly optimized Conjugate 21 as our benchmark model.
Below, you will find field-proven insights, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure your degradation assays succeed.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: We observe strong binary binding (low
Q2: Our cellular assays show a severe "Hook Effect" (prozone effect) at concentrations above 100 nM, halting degradation. How does Conjugate 21 mitigate this?
A: The Hook Effect occurs when saturating concentrations of a PROTAC drive the formation of independent, non-productive binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3) [2].
The Causality: Conjugate 21 mitigates this through positive cooperativity. Because Conjugate 21 is structurally optimized to form a highly stable ternary complex with an extended half-life (
Q3: How much of an impact does linker rigidity and exit vector optimization actually have on kinetic parameters? A: The impact is profound. By restricting the conformational freedom of the linker, the entropic penalty of ternary complex formation is minimized. Below is a quantitative comparison demonstrating how the structural optimizations in Conjugate 21 drastically outperform its predecessor, Conjugate 20.
Quantitative Data: Kinetic & Degradation Parameters
| Metric | Conjugate 20 (Legacy) | Conjugate 21 (Optimized) | Mechanistic Causality / Impact |
| POI Binary Affinity ( | 370 nM | 140 nM | 3-substituted ligand improves exit vector orientation. |
| Ternary Affinity ( | 997 nM | 321 nM | Rigid linker promotes positive E3-POI cooperativity. |
| Ternary Half-Life ( | 256 s | 1039 s | Sustained E2-mediated polyubiquitination. |
| Degradation ( | 20 nM | 4.5 nM | Highly efficient proteasomal clearance at lower doses. |
Part 2: Visualizing the Mechanistic Pathway
To understand how Conjugate 21 shifts the equilibrium away from the Hook Effect, we must look at the thermodynamic cycle of assembly.
Thermodynamic pathway of Conjugate 21 ternary complex formation and degradation.
Part 3: Experimental Workflows
To accurately determine if your PROTAC is failing due to poor ternary stability, you must measure the ternary half-life (
Protocol: Real-Time BLI Assay for Ternary Complex Kinetics
This protocol utilizes a "pre-saturation" technique to isolate the ternary association/dissociation rates from binary interactions.
-
Biosensor Hydration (Baseline): Hydrate Streptavidin (SA) biosensors in Assay Buffer (PBS + 0.05% Tween-20 + 0.1% BSA) for 10 minutes.
-
Self-Validation Step: Monitor the baseline for 60 seconds. A perfectly flat baseline ensures no non-specific drift or buffer mismatch before loading proteins.
-
-
E3 Ligase Loading: Submerge the biosensors into a well containing 50 nM of biotinylated E3 ligase (e.g., CRBN). Load until a wavelength shift of exactly 0.8–1.0 nm is achieved, then return to buffer.
-
Binary Complex Assembly: Move the loaded sensor into a well containing a saturating concentration of Conjugate 21 (10 µM).
-
Self-Validation Step: The binding curve must reach a strict plateau. This proves the E3 ligase is 100% saturated with the PROTAC, ensuring any subsequent signal is purely ternary complex formation.
-
-
Ternary Association Phase: Transfer the sensor into wells containing varying titrations of the POI (e.g., 31.25 nM to 1000 nM) supplemented with 10 µM Conjugate 21. Record association for 300 seconds.
-
Ternary Dissociation Phase: Transfer the sensor back into a well containing only Assay Buffer + 10 µM Conjugate 21. Record dissociation for 600 seconds.
-
Critical Causality: Maintaining 10 µM Conjugate 21 in the dissociation buffer prevents the binary (E3-PROTAC) complex from dissociating, isolating the
of the POI leaving the ternary complex.
-
-
Kinetic Analysis: Fit the resulting curves to a 1:1 binding model using global analysis software to extract
, , , and ( ).
Step-by-step Biolayer Interferometry (BLI) workflow for kinetic analysis.
References
-
Title: Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: bioRxiv URL: [Link]
-
Title: PROTACs: Past, Present and Future Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology Source: MDPI URL: [Link]
Troubleshooting low degradation efficiency in CRBN PROTACs
Technical Support Center: CRBN PROTACs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for CRBN-based Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in your research. This guide is structured as a troubleshooting workflow, starting with foundational checks and progressing to more complex mechanistic issues.
The PROTAC Principle: A Quick Refresher
PROTACs are heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2][3] A CRBN-based PROTAC consists of three components: a ligand that binds your protein of interest (POI), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] This assembly forms a "ternary complex," which brings the POI close to the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2][][5]
Section 1: Initial Checks & Common Pitfalls
When a PROTAC experiment yields low or no degradation, it's often tempting to suspect complex biological reasons. However, the root cause can sometimes be straightforward. Let's start by ruling out the most common culprits.
Q1: My PROTAC isn't showing any degradation. Where do I even begin?
A1: Start with the basics. Before diving into complex cellular assays, verify the integrity of your tools and the validity of your experimental setup. A systematic approach at this stage can save you significant time and resources.
Here is a logical workflow to begin your troubleshooting:
Caption: A logical workflow for initial troubleshooting of low PROTAC efficiency.
Q2: How do I rule out compound-related issues?
A2: The quality and behavior of your PROTAC molecule itself are paramount.
-
Purity and Integrity: Confirm the chemical structure and purity (ideally >95%) of your synthesized PROTAC. Impurities can interfere with the assay, and even minor structural changes can abolish activity.
-
Solubility: PROTACs are often large and lipophilic, leading to poor solubility in aqueous media.[] Precipitated compound is inactive. Always check for precipitation in your media and consider using solubility-enhancing excipients if necessary.
-
Stability: Ensure your PROTAC is stable in your experimental conditions (media, temperature, time). A standard approach is to incubate the PROTAC in media for the duration of your experiment, then use LC-MS to check for degradation.
Q3: My PROTAC works in biochemical assays but fails in cells. What's the likely problem?
A3: This is a classic and frequent challenge that strongly points towards issues with cell permeability .[7] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which makes crossing the cell membrane a significant hurdle.[8][9][10]
-
What to do: You need to assess whether your PROTAC is getting into the cells in the first place.
-
Direct Measurement: The gold standard is to perform a cellular uptake assay using LC-MS/MS to quantify the intracellular concentration of your PROTAC.[8]
-
Indirect Measurement: Target engagement assays like the NanoBRET™ Target Engagement Assay can be performed in parallel in both live cells and lysed cells.[11] If you see target engagement in the lysed-cell format (where permeability is not a barrier) but not in live cells, this strongly suggests a permeability problem.[11]
-
| Permeability Assay Type | Principle | Throughput | Key Advantage | Reference |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | High | Fast, low-cost screening for passive permeability. | [8][10] |
| Caco-2 Assay | Uses a monolayer of Caco-2 cells to model intestinal absorption and efflux. | Medium | Gold standard for predicting oral bioavailability and identifying efflux transporter substrates. | [8][9][10] |
| Cellular Uptake (LC-MS/MS) | Directly quantifies PROTAC concentration in cell lysate. | Low | The most direct and quantitative measure of intracellular accumulation. | [8] |
Section 2: The Ternary Complex - The Heart of the Matter
If your initial checks pass, the next critical step to investigate is the formation of the ternary complex (POI-PROTAC-CRBN). This is the essential event that initiates the entire degradation cascade.[][12][13][14]
Caption: The PROTAC mediates the formation of a ternary complex.
Q4: What is the "hook effect" and how can I test for it?
A4: The "hook effect" is a paradoxical phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[3][15][16]
-
Causality: At excessively high concentrations, the PROTAC is more likely to form two separate binary complexes (POI-PROTAC and PROTAC-CRBN) rather than the productive ternary complex.[15][16] This effectively sequesters the components, preventing degradation.
-
How to Test: The primary solution is to perform a wide and granular dose-response experiment. You must test concentrations ranging from picomolar to high micromolar (e.g., 1 pM to 50 µM) to fully characterize the degradation profile. The resulting bell-shaped curve is the classic signature of the hook effect.[15]
Caption: The influence of PROTAC concentration on complex formation.
Q5: My PROTAC binds to the target and CRBN individually, but still doesn't work. Why?
A5: Binary binding affinity is not always a sufficient predictor of degradation efficacy.[16] The key is the formation of a stable and productive ternary complex. Several factors can prevent this:
-
Linker Issues: The linker is not just a passive spacer; its length, rigidity, and attachment points are critical.[2][7][17][18]
-
Too Short: Can cause steric clashes, preventing the POI and CRBN from coming together.[18]
-
Too Long or Flexible: May not provide the stability needed for efficient ubiquitin transfer.[7]
-
Solution: Empirical testing of a library of PROTACs with varying linkers is often necessary to find the optimal design.[17]
-
-
Negative Cooperativity: In some cases, the binding of the PROTAC to one protein partner can actually decrease its affinity for the other. This is termed negative cooperativity (α < 1) and it destabilizes the ternary complex.[19] In contrast, positive cooperativity (α > 1), where the proteins favorably interact, is a hallmark of highly effective PROTACs.[16][19]
-
How to Measure Ternary Complex Formation: Direct measurement is crucial. Several biophysical and cellular assays can be used:
-
In Vitro/Biochemical: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic and kinetic data on complex formation.[19] Proximity-based assays like AlphaLISA™ and HTRF™ are also powerful, high-throughput options.[13][20]
-
In-Cell: NanoBRET™/HiBiT assays are the gold standard for measuring ternary complex formation in a live-cell, physiological context.[12][21] These assays measure the proximity between tagged versions of the POI and CRBN.[12]
-
Section 3: The Ubiquitin-Proteasome System (UPS)
If you've confirmed your PROTAC is cell-permeable and forms a ternary complex, but degradation is still low, the issue may lie downstream in the UPS pathway.
Q6: How can I confirm that the observed protein loss is truly proteasome-dependent?
A6: This is a critical validation step. You must confirm that your PROTAC is working through the intended mechanism and not causing protein loss via off-target toxicity or transcriptional repression.
-
The Proteasome Inhibitor Rescue Experiment: This is the definitive experiment.
-
Treat cells with your PROTAC at its optimal degradation concentration.
-
In a parallel sample, co-treat the cells with the PROTAC and a potent proteasome inhibitor (e.g., MG132 or Bortezomib).
-
Analyze the POI levels by Western blot.
-
Expected Result: If the PROTAC-induced degradation is proteasome-dependent, the addition of the proteasome inhibitor will "rescue" the POI from degradation, and its levels will be restored to or near baseline.
-
Q7: What if I see ubiquitination but no degradation?
A7: This indicates that the initial steps of the pathway are working—the ternary complex forms and the E3 ligase is active—but the final degradation step is blocked.
-
Possible Cause: The proteasome itself might have impaired function in your cell line. While less common, it's a possibility.
-
How to Test: You can directly measure the activity of the proteasome using a cell-based assay. These kits typically use a fluorogenic peptide substrate that mimics a proteasome target.[22][23][24][25] Cleavage of the substrate by an active proteasome releases a fluorescent signal.[23] Comparing the signal from your experimental cells to a control cell line can reveal deficits in proteasome function.
Q8: Could my cell line be resistant to CRBN-mediated degradation?
A8: Yes. The cellular context is critical.
-
CRBN Expression Levels: The most common reason for resistance is low or absent expression of CRBN in the chosen cell line.[7][26] Always verify CRBN protein levels by Western blot before starting a large series of experiments.[7] If CRBN expression is low, your PROTAC will have nothing to recruit.
-
CRBN Mutations: While less frequent, mutations in CRBN can prevent it from binding to the PROTAC's CRBN ligand (e.g., thalidomide, lenalidomide) or from assembling into a functional E3 ligase complex.[26]
-
UPS Component Downregulation: Chronic exposure to degraders can sometimes lead to cellular resistance mechanisms, including the downregulation of key UPS components.[3]
Section 4: Key Experimental Protocols
Here are step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Western Blot for Protein Degradation
This is the most fundamental method to directly measure the reduction in target protein levels.[14]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Dose-Response: Prepare serial dilutions of the PROTAC in fresh cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 20 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (typically 4-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is working through the intended ubiquitin-proteasome pathway by detecting the polyubiquitination of the target protein.[5][7]
-
Cell Culture and Treatment: Seed cells in 10-cm dishes. Treat the cells with the PROTAC at its optimal degradation concentration (and 10x higher) for a shorter time period (e.g., 1-4 hours). Include a vehicle control.
-
Proteasome Inhibition: Crucially, co-treat the cells with a proteasome inhibitor like MG132 (10 µM). This is essential to block the degradation of the ubiquitinated protein, allowing it to accumulate for detection.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Sonicate the lysate to shear DNA.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysate with an antibody against your POI overnight at 4°C to capture the target protein and its ubiquitinated forms.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Immunoblotting: Perform a Western blot as described in Protocol 1, but this time, probe the membrane with an antibody that specifically recognizes ubiquitin (e.g., P4D1 or FK2).
-
Data Analysis: A positive result will show a high-molecular-weight smear or "ladder" of bands above the molecular weight of the unmodified POI in the PROTAC-treated lanes.[5] This ladder represents the addition of multiple ubiquitin molecules.[5]
References
-
Zhang, X., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]
-
Aragen. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. [Link]
-
Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol. [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Schrödinger. [Link]
-
Cyran, M. & Szelag, M. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences. [Link]
-
Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
-
Tomko, R. J. Jr., & Hochstrasser, M. (2014). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. [Link]
-
BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]
-
Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. [Link]
-
Ishida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]
-
Shcherbakova, E. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]
-
Ciarlantini, C., et al. (2022). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
-
Sun, X., et al. (2021). PROTACs: Past, Present and Future. Journal of Hematology & Oncology. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
ChemRxiv. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Reaction Biology. [Link]
-
ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... ResearchGate. [Link]
-
Ciulli, A., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. [Link]
-
Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]
-
Oxford Academic. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Pharmaceutical Analysis. [Link]
-
National Institutes of Health. (n.d.). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. PMC. [Link]
-
National Institutes of Health. (n.d.). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. PMC. [Link]
-
bioRxiv. (2022). Charting functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. bioRxiv. [Link]
-
ChemRxiv. (n.d.). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]
-
National Institutes of Health. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. PMC. [Link]
-
ACS Publications. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science. [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. resources.revvity.com [resources.revvity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Cell-Based Proteasome-Glo™ Assays [promega.kr]
- 23. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 26. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
Technical Support Center: Linker Stability & Bioisosteres
Ticket Category: Metabolic Stability | PROTACs & ADCs
Topic: Transitioning from PEG to Diazaspiro Linkers[1]
Executive Summary
Current Status: Polyethylene Glycol (PEG) remains the standard for solubility, but increasing data suggests liability to oxidative degradation (chain shortening) in vivo, particularly in high-exposure scenarios (ADCs/PROTACs). The Solution: Diazaspiro[3.3]heptane scaffolds offer a rigid, hydrophilic, and metabolically inert alternative. This Guide: Provides the diagnostic framework to confirm PEG failure and the technical roadmap to validate diazaspiro stability.
Module 1: Diagnostic Framework
Issue: "My linker is disappearing in microsomal assays."
If you observe loss of parent compound mass (-44 Da units) or unexpected cleavage products, your PEG linker is likely undergoing Oxidative Chain Scission .
The Mechanism of Failure: PEG chains are not metabolically inert. They possess secondary ether hydrogens susceptible to Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 (CYP) enzymes or reactive oxygen species (ROS).
-
Initiation: CYP450 abstracts a hydrogen from the
-carbon relative to the ether oxygen. -
Radical Formation: A carbon-centered radical forms.
-
Hydroxylation: The radical is trapped by oxygen to form a hemiacetal.
-
Scission: The hemiacetal collapses, cleaving the chain and releasing an aldehyde and a shorter alcohol.
Visualizing the Liability (Graphviz Diagram)
Caption: Figure 1. The oxidative degradation pathway of PEG linkers.[1] CYP450 enzymes target the ether backbone, leading to chain scission.
Module 2: The Solution – Diazaspiro[3.3]heptane
Why Switch?
Diazaspiro cycles are bioisosteres of piperazine and PEG. They mimic the hydrophilicity of PEG (low logD) but eliminate the metabolic liability through geometric constraint .
Technical Comparison:
| Feature | PEG Chain | Diazaspiro[3.3]heptane | Impact on Stability |
| Backbone | Flexible Ether (-C-O-C-) | Rigid Spirocycle | Spiro carbon prevents metabolic access. |
| Oxidation Site | Bridgehead Quaternary Carbon | Zero oxidizable hydrogens at the core. | |
| Geometry | Floppy (High Entropy) | Defined Exit Vectors (180°) | Rigidifies PROTACs, improving ternary complex stability. |
| Lipophilicity | Low (Hydrophilic) | Low (Hydrophilic) | Maintains solubility without the PEG liability. |
Structural Logic (Graphviz Diagram)
Caption: Figure 2. Structural justification for the metabolic stability of diazaspiro linkers compared to PEG.
Module 3: Validation Protocol (SOP)
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (1 µM final conc, <0.1% DMSO).
-
Controls: Testosterone (High Clearance), Warfarin (Low Clearance).
Workflow:
-
Pre-Incubation:
-
Mix 445 µL Buffer (100 mM Phosphate, pH 7.4) + 25 µL Microsomes (0.5 mg/mL final).
-
Add 5 µL Test Compound (100 µM stock).
-
Incubate at 37°C for 5 mins.
-
-
Initiation:
-
Add 25 µL NADPH Regenerating System to start the reaction.
-
Negative Control:[2] Add Buffer instead of NADPH to a separate set (checks for non-CYP hydrolysis).
-
-
Sampling:
-
At T = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
Plot
Module 4: Troubleshooting & FAQs
Q1: I switched to diazaspiro, but my compound is still degrading. Why? A: Check the attachment chemistry , not the core.
-
Amide Bonds:[3][4] Are they sterically accessible to amidases?
-
Esters: Esters are notoriously unstable in mouse plasma (carboxylesterases).
-
Diagnosis: Run a Plasma Stability Assay (no NADPH). If it degrades there, the issue is hydrolases, not CYP oxidation of the linker.[4]
Q2: The diazaspiro linker is too rigid; I lost potency. A: Rigidity is a double-edged sword. If the diazaspiro "locks" the PROTAC in an unproductive conformation, ternary complex formation fails.
-
Fix: Introduce a short alkyl spacer (C1-C2) between the diazaspiro and the payload to restore minimal flexibility, or switch to a spiro[3.4]octane system for a different exit vector angle.
Q3: How does solubility compare? A: Diazaspiro[3.3]heptane has a low logP (approx -0.5 to 0.5 depending on substitution), making it highly soluble. However, unlike PEG, it does not rely on hydrogen bond acceptors in a chain, so it does not suffer from the "wrapping" effect where PEG shields the hydrophobic payload.
References
-
Mechanisms of PEG Degrad
- Title: Determination of the in vivo degrad
- Source: NIH / PubMed
-
URL:[Link]
-
Microsomal Stability Protocol Standards
-
Diazaspiro Physicochemical Properties
-
Linker Design in PROTACs
- Title: Characteristic roadmap of linker governs the r
- Source: PMC / NIH
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-DIAZASPIRO[3.3]HEPTANE CAS#: 174-77-6 [chemicalbook.com]
- 10. 2-Methyl-2,6-diazaspiro[3.3]heptane | C6H12N2 | CID 57856653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Overcoming Steric Hindrance in E3 Ligase Ligand Conjugation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and overcome challenges related to steric hindrance in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional degraders. Here, you will find a structured collection of frequently asked questions and in-depth troubleshooting guides to navigate the complexities of ternary complex formation.
Part 1: Foundational FAQs
This section addresses the fundamental concepts of steric hindrance in the context of targeted protein degradation.
Q1: What is steric hindrance in the context of PROTACs and E3 ligase conjugation?
A: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This inhibitory effect arises from non-bonded interactions where atoms are forced closer than their van der Waals radii allow. It can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1] Ultimately, these steric clashes can inhibit or significantly reduce the efficiency of target ubiquitination and subsequent degradation.[1][2]
Q2: My PROTAC binds strongly to the target and the E3 ligase in binary assays, but shows poor degradation. How do I know if steric hindrance is the problem?
A: This is a classic and common scenario in degrader development that strongly points to issues with ternary complex formation, where steric hindrance is a primary suspect.[1][3] Key indicators include:
-
Weak Ternary Complex Formation: Direct biophysical assays, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or TR-FRET, show weak or no formation of the POI-PROTAC-E3 ligase complex despite strong binary affinities.[1][4][5]
-
High "Hook Effect": A pronounced bell-shaped curve is observed in your dose-response experiments, where degradation efficiency sharply decreases at higher PROTAC concentrations.[1][3] This suggests that at high concentrations, unproductive binary complexes (PROTAC-POI or PROTAC-E3) are forming preferentially, which can be exacerbated by steric clashes preventing productive ternary complex assembly.[1][3]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC actively hinders the binding of the second protein. This is quantified by a cooperativity value (alpha, α) of less than 1. An optimal PROTAC should facilitate favorable protein-protein interactions, leading to positive cooperativity (α > 1).[1][6]
-
No Ubiquitination: An in-vitro or cellular ubiquitination assay confirms that even if a ternary complex forms, the target protein is not being ubiquitinated. This indicates the geometry of the complex is non-productive, likely due to steric hindrance preventing lysine residues on the target from accessing the E2-ubiquitin conjugating enzyme.[3]
Below is a workflow to diagnose if steric hindrance is the root cause of poor degradation.
Diagnostic workflow for suspected steric hindrance.
Part 2: Troubleshooting Guide: Linker Design & Optimization
The linker is not a passive spacer; it is a critical determinant of ternary complex geometry and, therefore, a primary tool for overcoming steric hindrance.[6][7][][9]
Q3: How do I systematically optimize the linker to overcome potential steric clashes?
A: A systematic, matrix-based approach is essential. The goal is to explore chemical space around three key linker parameters: length, composition (flexibility/rigidity), and attachment point (exit vector) .[6][][10]
Systematic Linker Optimization Workflow:
-
Vary Linker Length: This is the most common first step.[] Synthesize a library of PROTACs with systematically varied linker lengths.
-
Strategy: Use common, synthetically tractable spacers like polyethylene glycol (PEG) or alkyl chains. For example, create analogues with n=2, 3, 4, 5 PEG units.
-
Rationale: A linker that is too short can cause a direct steric clash, preventing the two proteins from binding simultaneously.[2] Conversely, a linker that is too long may lead to unproductive binding modes or an entropic penalty that disfavors stable complex formation.[2][6] Finding the optimal length is crucial for creating productive protein-protein interactions.[]
-
-
Modulate Linker Rigidity:
-
Strategy: Introduce rigid or flexible elements into the linker at the optimal length determined in step 1.
-
Flexible Linkers (e.g., PEG, alkyl chains): Allow for more conformational sampling, which can help the complex find a productive state. However, high flexibility can also increase sensitivity to metabolism.[][11]
-
Rigid Linkers (e.g., piperazine/piperidine, cycloalkanes, aromatic rings): These elements pre-organize the PROTAC into a specific conformation, which can reduce the entropic penalty of forming the ternary complex and enhance stability.[][10][11] They can also introduce new vectors to avoid clashes.[]
-
-
Rationale: The choice between flexible and rigid linkers depends on the specific protein-protein interface you are trying to induce. Rigidity can lock in a favorable conformation, while flexibility can help navigate a complex topographical landscape.[12]
-
-
Alter the Attachment Point (Exit Vector):
-
Strategy: If length and rigidity optimization fail, re-evaluate the point at which the linker connects to the E3 ligand and/or the target warhead.[7] Identify alternative, solvent-exposed positions on the ligands that do not disrupt their primary binding interactions.[6]
-
Rationale: The exit vector dictates the entire trajectory of the linker and the relative orientation of the recruited protein.[7] A small change in the attachment point can lead to a dramatic change in degradation efficacy by enabling a completely different, and potentially more productive, ternary complex geometry.[7]
-
The following table provides a representative comparison of linker types, illustrating how their properties influence PROTAC efficacy.
| Linker Type | Representative Structure | Key Feature | Advantage | Potential Disadvantage |
| Alkyl Chain | -(CH₂)n- | Flexible | Synthetically simple; allows conformational freedom. | Can be metabolically labile; may lead to unproductive binding modes. |
| PEG Chain | -(CH₂CH₂O)n- | Flexible, Hydrophilic | Improves solubility; allows conformational freedom. | Can increase molecular weight and reduce permeability.[13] |
| Piperazine/Piperidine | Cyclic Amine | Rigid, Hydrophilic | Pre-organizes conformation; can improve solubility and cell permeability.[] | Less conformational freedom to adapt to protein surfaces. |
| Aromatic/Triazole | Phenyl/Triazole Ring | Rigid, Planar | Provides structural rigidity; can participate in π-stacking interactions to stabilize the complex.[10] | May decrease solubility. |
This table contains representative data compiled from multiple sources to illustrate principles.[2][][14]
Q4: I've tried multiple linkers with no success. What other components can I change?
A: If extensive linker optimization is unsuccessful, the issue may lie with the fundamental pairing of your target protein and the recruited E3 ligase.
-
Switch the E3 Ligase: The topology and surface residues of different E3 ligases are distinct. An interface that is sterically prohibited with one E3 ligase (e.g., Cereblon) may be perfectly viable with another (e.g., VHL, IAP, or others).[3][15]
-
Change the Target-Binding Warhead: While less common, if your target protein has multiple known binding sites or different classes of binders, exploring an alternative warhead can create new exit vectors and present a different protein surface to the E3 ligase, potentially resolving the steric clash.
Part 3: Advanced Conjugation & Experimental Strategies
Q5: Are there advanced conjugation strategies that can help circumvent steric hindrance during synthesis or provide more precise control?
A: Yes, several innovative strategies are emerging to provide more refined control over PROTAC activity, which can indirectly help overcome steric hindrance by enabling more precise molecular designs.
-
Photocontrollable PROTACs (PHOTACs): These molecules incorporate light-sensitive groups, such as an azobenzene linker or a photocaged group.[10][17] This allows for spatiotemporal control over protein degradation.[17][18] By exposing a specific tissue or even subcellular region to light, the PROTAC can be switched to its active conformation, potentially minimizing off-target effects that could arise from less-than-optimal conformations in other areas.[10][17]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to monoclonal antibodies that recognize specific cell surface receptors.[17][] The antibody delivers the PROTAC specifically to target cells, where it is then released intracellularly.[17] This strategy doesn't change the ternary complex formation itself but ensures the PROTAC only has to function in a specific cellular environment, and it can overcome general permeability issues associated with bulky degraders.[13][20]
-
Aptamer-PROTAC Conjugates: Similar to antibodies, DNA or RNA aptamers can be used as targeting moieties to deliver PROTACs to specific cell types, enhancing precision and reducing systemic exposure.[17][18]
Q6: What is the best experimental protocol for directly measuring ternary complex formation and diagnosing steric hindrance?
A: Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantitatively assessing ternary complex formation, dissociation, and cooperativity.[5][][22] A well-designed SPR experiment can provide definitive evidence for or against a sterically hindered system.
Detailed Protocol: Assessing Ternary Complex Formation via SPR
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to calculate the cooperativity (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity recombinant E3 ligase (e.g., VHL complex) and target protein (POI).
-
PROTAC compound library.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the E3 ligase (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of ~2000-4000 RU.
-
Deactivate remaining active sites with ethanolamine.
-
A reference flow cell should be prepared using the same activation/deactivation chemistry without protein immobilization.
-
-
Binary Interaction Analysis (PROTAC <> E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 1 nM to 1 µM).
-
Inject the PROTAC solutions over the E3 ligase and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor association and dissociation phases.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (Kᴅ) of the PROTAC for the E3 ligase.[1]
-
-
Binary Interaction Analysis (PROTAC <> POI):
-
This is typically performed by immobilizing the POI and injecting the PROTAC, following the same procedure as step 2. Alternatively, if one interaction is much weaker, it can be measured in solution.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 10x Kᴅ of POI-PROTAC interaction) mixed with a dilution series of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.[1] The response will be greater than the binary interaction of the PROTAC alone due to the added mass of the POI.
-
-
Data Analysis and Cooperativity Calculation:
-
Determine the apparent Kᴅ for PROTAC binding to the E3 ligase in the presence of the POI.
-
Cooperativity (α) is the ratio of the binary Kᴅ to the ternary Kᴅ:
-
α = Kᴅ (PROTAC binding to E3) / Kᴅ (PROTAC binding to E3 in presence of POI)
-
-
Interpretation:
-
α > 1: Positive cooperativity. The POI enhances PROTAC binding to the E3, indicating a favorable and stable ternary complex.
-
α ≈ 1: No cooperativity. The two binding events are independent.
-
α < 1: Negative cooperativity. The POI hinders PROTAC binding to the E3, a strong indicator of steric clash or other unfavorable interactions.[1]
-
-
References
-
Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing Life Sciences R & D, 29(1), 26-35. Available from: [Link]
-
Novalix. (2026, March 2). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Retrieved March 7, 2026, from [Link]
-
Diva-Portal.org. (2022, June 7). Development of biophysical assays for studies of PROTACs. Retrieved March 7, 2026, from [Link]
-
Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (Vol. 2387, pp. 69-98). Springer. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1239-1254. Available from: [Link]
-
ACS Publications. (2026, January 23). Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes. Retrieved March 7, 2026, from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved March 7, 2026, from [Link]
-
Panome Bio. (2025, September 21). How Conjugation Approaches Improve PROTAC Function. Retrieved March 7, 2026, from [Link]
-
PubMed. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. Retrieved March 7, 2026, from [Link]
-
eLife. (2025, February 27). PROTAC-induced protein structural dynamics in targeted protein degradation. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2025, March 25). Strategies for Precise Modulation of Protein Degradation. Retrieved March 7, 2026, from [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Chemical Biology, 18(12), 2636-2647. Available from: [Link]
-
rjlbpcs.com. (2025, January 12). DEGRADER-ANTIBODY CONJUGATES: AN EMERGING NEW MODALITY FOR TARGETED PROTEIN DEGRADATION. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2022, August 22). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved March 7, 2026, from [Link]
-
PMC. (2023, February 15). Recent advances in targeted protein degraders as potential therapeutic agents. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. Retrieved March 7, 2026, from [Link]
-
PubMed. (2025, August 14). Overcoming E3 Ligase-Mediated Resistance: Development of Novel Hydrophobic Tagging-Based Degraders Targeting ALK Protein. Retrieved March 7, 2026, from [Link]
-
Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 12. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance | EurekAlert! [eurekalert.org]
- 17. panomebio.com [panomebio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Improving oral bioavailability of PROTACs using rigid scaffolds
Current Status: SYSTEM ONLINE Topic: Improving Oral Bioavailability via Rigid Scaffolds Operator: Senior Application Scientist Ticket ID: PROTAC-ORAL-OPT-001
Welcome to the PROTAC Optimization Hub
You have reached the Tier 3 Support for "Beyond Rule of 5" (bRo5) molecular design. Unlike traditional small molecules, PROTACs operate in a chemical space where Lipinski’s rules fail.[1] High molecular weight (>800 Da) and high Topological Polar Surface Area (TPSA) typically preclude oral absorption.
This guide troubleshoots the specific failure mode: "High potency in vitro, but 0% oral bioavailability (F%) in vivo."
We will address this using Rigid Scaffolds and Chameleonic Design Principles .
Module 1: Design Architecture (The "Chameleonic" Effect)
User Issue: “My PROTAC has a flexible PEG linker. It is soluble but has poor permeability (Papp < 0.5 × 10⁻⁶ cm/s).”
Root Cause: Flexible linkers (PEG/alkyl chains) suffer from a high entropic penalty upon binding and often fail to shield polar atoms in lipophilic environments. They remain "open" and solvent-exposed, preventing membrane crossing.
The Fix: Rigidification for PSA Shielding You must engineer your PROTAC to behave as a Molecular Chameleon : extended in aqueous cytosol (for binding) but folded in the lipid bilayer (for permeation).
Strategy 1: Replace Flexible Linkers with Rigid Motifs
Replace high-entropy PEG chains with conformationally restricted scaffolds. This forces the molecule into a "U-shape" or folded conformation in non-polar media, promoting Intramolecular Hydrogen Bonds (IMHBs) that hide Polar Surface Area (PSA).
-
Piperazines & Piperidines: Introduce rigidity and basicity (improving solubility) without adding excessive H-bond donors.
-
Bicyclo[1.1.1]pentanes (BCPs) & Alkynes: Linear rigid spacers that reduce rotatable bond count (RB).
-
Phenyl/Pyridine Rings: 1,4-disubstituted rings can replace 3-4 PEG units, significantly increasing permeability.
Strategy 2: Macrocyclization
If linear rigidification fails, cyclize the linker back to the E3 ligase ligand (common with VHL ligands).
-
Mechanism: Macrocyclization "pre-organizes" the molecule, reducing the entropic cost of folding into the membrane-permeable state.
-
Reference: J. Med. Chem. studies confirm that macrocyclic VHL PROTACs show superior oral F% compared to linear analogues by burying the hydroxyproline H-bond donors.
Visualization: The Chameleonic Permeability Mechanism
Caption: Rigid scaffolds facilitate the transition to a lipophilic 'folded' state (Red) required to cross the membrane, a property known as chameleonicity.
Module 2: In Vitro Assay Configuration (Troubleshooting Data)
User Issue: “I ran a Caco-2 assay, but the recovery is < 30%. I can’t trust the permeability data.”
Root Cause: PROTACs are "sticky." Their large lipophilic surface areas lead to non-specific binding (NSB) to the plastic transwell plates, resulting in mass balance failure.
The Fix: The bRo5 Permeability Protocol
Step-by-Step Troubleshooting Guide
-
Check Mass Balance (Recovery):
-
Standard: Recovery should be > 70%.
-
PROTAC Reality: Often < 40% in standard HBSS buffer.
-
Action: If recovery is low, you are measuring plastic binding, not permeability.
-
-
Modify the Buffer (The BSA Spike):
-
Add 0.5% - 1.0% Bovine Serum Albumin (BSA) to the receiver compartment (and optionally the donor).
-
Why? BSA acts as a "sink," scavenging the PROTAC from the membrane and preventing it from sticking to the plastic. This mimics the in vivo sink condition provided by plasma proteins.
-
-
Identify Efflux (P-gp/BCRP):
-
Calculate Efflux Ratio (ER) =
. -
Threshold: ER > 2 indicates active efflux.
-
Rigid Scaffold Impact: Rigidifying the linker often changes the 3D shape enough to reduce P-gp recognition, unlike flexible PEG chains which are frequent P-gp substrates.
-
Data Summary: Flexible vs. Rigid PROTAC Properties
| Property | Flexible Linker (PEG) | Rigid Linker (Piperazine/Macrocycle) | Impact on Oral F% |
| Conformational Entropy | High (Floppy) | Low (Pre-organized) | Rigid is Better (Less energy to fold) |
| Polar Surface Area (PSA) | Exposed | Shielded (via IMHB) | Rigid is Better (Permeability) |
| Solubility | High (usually) | Variable (needs solubilizing groups) | Flexible is Better (Trade-off risk) |
| Metabolic Stability | Low (Oxidative clipping) | High (Steric hindrance) | Rigid is Better (Clearance) |
Module 3: In Vivo Failure Analysis (The "Clearance" Trap)
User Issue: “My compound is permeable in Caco-2 (with BSA), but in vivo clearance is too high.”
Root Cause: Even if absorbed, the linker is a metabolic "soft spot." Long linear chains are accessible to CYP450 enzymes.
The Fix: Metabolic Hardening Rigid scaffolds do not just improve permeability; they improve metabolic stability by restricting the "fit" into metabolic enzyme pockets.
-
Protocol: Incubate with hepatocytes (Mouse/Rat/Human) early.
-
Species Difference Warning:
-
Mice: Generally more permissive to PROTAC absorption (leaky gut/different transporters).
-
Rats/Dogs: Better predictors for Human oral F%. Do not rely solely on Mouse PK.
-
Case Study: ARV-110 shows significantly different F% across species due to first-pass metabolism, which was solved by optimizing linker rigidity and attachment points (Citations: Arvinas, J. Med. Chem.).[1][2][3][4][5][6]
-
Visualization: The Optimization Decision Tree
Caption: Logical flow for diagnosing oral bioavailability failures. Note that permeability and metabolic stability are often coupled via linker design.
FAQ: Frequently Asked Questions
Q: Can I just use a shorter PEG linker to improve permeability? A: Rarely. While reducing Molecular Weight (MW) helps, short PEG chains often cannot form the necessary intramolecular hydrogen bonds (IMHBs) to hide the polar warheads. A rigid linker (like a phenyl-alkyne) that spans the same distance often performs better because it forces the "folded" state.
Q: What is the "Brick Dust" trap in rigid PROTACs? A: Rigidifying a molecule can increase its melting point and reduce solubility (making it like "brick dust").
-
Solution: Introduce sp3-rich rigid scaffolds (like bicyclo[1.1.1]pentane) rather than flat aromatic rings. Ensure you have at least one solubilizing group (e.g., a basic amine on the linker) that is exposed in the aqueous phase but buried in the lipid phase.
Q: Why do I see high efflux in Caco-2 but decent oral exposure in mice? A: Intestinal concentration of the drug might be high enough to saturate P-gp transporters in vivo, which you don't see in the dilute conditions of an in vitro assay. However, relying on transporter saturation is risky. It is safer to design away from P-gp liability by rigidifying the linker to alter the pharmacophore presented to the transporter.
References
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem. (2025).[5][6][7][8] Demonstrates how rigid/flexible linkers dictate chameleonic behavior.[9]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas Publications (2023). Detailed analysis of ARV-110 and bRo5 rules for oral PROTACs.
-
Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine/WuXi Protocols. Technical guide on using BSA to solve low recovery issues.
-
Macrocyclic PROTACs: Strategies to Improve Physicochemical Properties. J. Med. Chem. Reviews the impact of macrocyclization on VHL ligand permeability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. chempep.com [chempep.com]
Validation & Comparative
The Architect's Choice: A Comparative Guide to PROTAC® Linker Design - Rigid vs. Flexible
A Senior Application Scientist's Guide to Optimizing Targeted Protein Degradation: E3 Ligase Ligand-linker Conjugate 21 (Rigid) vs. PEG-based Linkers (Flexible)
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the design of a Proteolysis Targeting Chimera (PROTAC®) is a game of molecular architecture. While the choice of warhead (for the protein of interest, POI) and E3 ligase ligand defines the "what," the linker connecting them dictates the "how effective." It is far more than a simple tether; the linker is a critical determinant of a PROTAC's solubility, permeability, and ability to form a productive ternary complex for degradation.[1][2][3]
This guide provides an in-depth, objective comparison between two distinct linker philosophies: the use of a pre-formed, structurally defined rigid linker, exemplified by E3 Ligase Ligand-linker Conjugate 21 , and the widely adopted, flexible polyethylene glycol (PEG)-based linkers . We will dissect the causal relationships between linker structure and performance, supported by experimental principles and detailed protocols to empower you to make the optimal choice for your TPD project.
The Contenders: Two Philosophies in Linker Design
At the heart of this comparison are two contrasting approaches to navigating the complex intracellular environment and orchestrating the delicate handshake between a target protein and an E3 ligase.
1. E3 Ligase Ligand-linker Conjugate 21: The Rigid Architect
This molecule represents a class of pre-formed building blocks where the E3 ligase ligand (in this case, a pomalidomide derivative for Cereblon/CRBN) is connected to a rigid linker.[4] The specific structure of Conjugate 21 incorporates a piperidine and a spiro[3.3]heptane moiety. This design imparts significant conformational restraint.[1][5] The core principle here is to reduce the entropic penalty upon ternary complex formation and to pre-organize the molecule into a more "bioactive" conformation.[2][6] Such rigid linkers, particularly those incorporating saturated heterocycles, are increasingly explored to improve physicochemical properties like solubility and cell permeability.[2][7]
2. PEG-Based Linkers: The Flexible Adaptor
Polyethylene glycol (PEG) linkers are the workhorses of early PROTAC development for good reason.[2] Composed of repeating ethylene glycol units, they are hydrophilic, synthetically tractable, and offer a high degree of flexibility.[8] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increase the probability of achieving a productive ternary complex.[3][8] However, this same flexibility can come with an entropic cost and potentially lead to challenges with cell permeability and metabolic stability.[3][8]
Head-to-Head Comparison: Performance & Physicochemical Properties
The choice between a rigid and a flexible linker involves a series of trade-offs. The optimal choice is not universal but is instead dictated by the specific properties of the target protein and the desired therapeutic profile.
| Feature | E3 Ligase Ligand-linker Conjugate 21 (Rigid) | PEG-Based Linkers (Flexible) | Scientific Rationale |
| Solubility | Moderate to High | High | The nitrogen-containing heterocycles (piperidine) in the rigid linker can improve aqueous solubility.[7] PEG linkers are inherently hydrophilic due to the repeating ether oxygens, which typically confers excellent aqueous solubility to the final PROTAC molecule.[8] |
| Cell Permeability | Potentially Higher | Variable, Often Lower | Rigid linkers can shield polar surface area through fixed conformations, improving passive diffusion.[6] While flexible, PEG linkers can increase the polar surface area, potentially hindering membrane traversal. However, some PEGylated PROTACs overcome this via conformational folding, a "chameleon effect."[7] |
| Metabolic Stability | Generally Higher | Potentially Lower | The saturated cyclic structures in the rigid linker are less susceptible to metabolic enzymes.[1] The ether linkages in PEG chains can be sites for oxidative metabolism, leading to cleavage.[8][] |
| Ternary Complex Formation | Lower Entropic Penalty | Higher Entropic Penalty | The pre-organized conformation of a rigid linker reduces the degrees of freedom that must be overcome for the PROTAC to bind both proteins, which can be energetically favorable.[6] The high number of rotatable bonds in a flexible PEG linker means a greater entropic penalty is paid upon adopting the constrained conformation required for the ternary complex.[3] |
| Synthetic Accessibility | More Complex | Straightforward | Conjugate 21 is a pre-formed, multi-step synthetic building block. Synthesizing novel rigid linkers can be challenging. PEG linkers of various lengths are commercially available and easily incorporated using standard chemistries.[2][8] |
| "Hook Effect" | Can be pronounced | Can be pronounced | The Hook Effect is a common PROTAC phenomenon not strictly dependent on linker type, where at very high concentrations, the formation of binary (PROTAC-POI or PROTAC-E3) complexes dominates over ternary complexes, reducing degradation efficiency. |
Data Showcase: A Comparative Analysis
To illustrate the practical implications of these differences, the following table presents a realistic, albeit hypothetical, dataset for two PROTACs developed against the same target (e.g., a Bromodomain protein, BRD4). Both PROTACs use the same warhead and E3 ligase ligand but differ in the linker.
-
PROTAC-R (Rigid): Utilizes a linker analogous to that in E3 Ligase Ligand-linker Conjugate 21.
-
PROTAC-P (PEG): Utilizes a PEG4 (4-unit) linker.
| Parameter | PROTAC-R (Rigid Linker) | PROTAC-P (PEG4 Linker) | Experimental Assay |
| DC₅₀ (Degradation) | 25 nM | 40 nM | Western Blot |
| Dₘₐₓ (Degradation) | >95% | >95% | Western Blot |
| Aqueous Solubility | 85 µM | 150 µM | Kinetic Solubility Assay |
| Permeability (Papp) | 5.5 x 10⁻⁶ cm/s | 2.1 x 10⁻⁶ cm/s | PAMPA |
| Microsomal Stability (t½) | 120 min | 45 min | Liver Microsome Stability Assay |
Scientist's Interpretation: In this representative dataset, PROTAC-R demonstrates superior potency (lower DC₅₀) and significantly better passive permeability and metabolic stability. This aligns with the principle that a rigid linker can lead to a more optimal and stable ternary complex while improving drug-like properties. Conversely, PROTAC-P shows higher aqueous solubility, a known advantage of PEGylation, but this comes at the cost of lower permeability and faster metabolic clearance.[8]
Visualizing the Concepts
Experimental Corner: Protocols for Critical Decision-Making
Accurate and reproducible experimental data are paramount in linker selection. Below are detailed methodologies for the key assays cited in this guide.
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol is the gold standard for quantifying target protein degradation.[10][11]
Scientist's Note: Consistency is key. Ensure cell seeding density results in 70-80% confluency at harvest to avoid artifacts from cell stress or overgrowth. Using a reliable loading control (e.g., GAPDH, β-actin) is non-negotiable for accurate normalization.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T)
-
Complete culture medium
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control protein
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Method:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[10] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE, then transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein (typically overnight at 4°C). Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[10]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is an excellent tool for assessing the passive permeability of your PROTACs.[12][13][14]
Scientist's Note: The quality of the artificial membrane is critical. Ensure the lipid solution is fresh and evenly coats the filter. Including control compounds with known high (e.g., Propranolol) and low (e.g., Furosemide) permeability is essential for validating each assay plate.
Materials:
-
96-well filter "donor" plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well "acceptor" plates
-
Lipid solution (e.g., 1-2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS for quantification
Experimental Workflow Diagram:
Step-by-Step Method:
-
Preparation: Prepare the PROTAC donor solution by diluting the stock solution in PBS to the final concentration (e.g., 10 µM). Add PBS to the wells of the acceptor plate.
-
Membrane Coating: Carefully add ~5 µL of the lipid solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Assay Start: Add the PROTAC donor solution to each well of the coated filter plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the concentrations, volumes, incubation time, and membrane surface area.[12]
Conclusion: Choosing the Right Linker for Your Project
The decision between a rigid linker, such as that found in E3 Ligase Ligand-linker Conjugate 21 , and a flexible PEG-based linker is not a matter of "better" or "worse," but of strategic design based on project goals.
-
Choose a rigid linker strategy when initial leads suffer from poor permeability or metabolic instability. This approach is favored for lead optimization where achieving good pharmacokinetic properties is paramount. The pre-organized nature may also unlock higher potency if a specific conformation is required for the ternary complex.
-
Choose a PEG-based linker strategy for initial library screening and proof-of-concept studies where synthetic ease and solubility are primary concerns. The flexibility of PEG can be a powerful tool for discovering an initial hit, which can then be optimized by exploring different lengths and, eventually, rigidification.
Ultimately, the linker is a powerful lever for tuning the properties of a PROTAC. By understanding the fundamental principles that govern how linker architecture influences biological and physicochemical outcomes, and by employing robust experimental validation, researchers can rationally design the next generation of highly effective protein degraders.
References
-
Brownsey, D., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021 Congress Proceedings. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers. BenchChem Technical Library.
-
Brownsey, D., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Royal Society of Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing PROTAC Cell Permeability. BenchChem Technical Library.
- Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
- BenchChem. (2025).
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Resources. Available at: [Link]
-
Takaoka, Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available at: [Link]
- BenchChem. (2025).
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Available at: [Link]
- BenchChem. (2025). The Impact of PEG Linkers on PROTAC Cell Permeability. BenchChem Technical Support Center.
-
BioDuro. ADME Pampa Permeability Assay. BioDuro Service Pages. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Service Pages. Available at: [Link]
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Shornik, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
- Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie.
- BenchChem. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. BenchChem Technical Library.
-
Norris, J. D., et al. (2018). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Available at: [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne Resources. Available at: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Linkers for Linkerology - Enamine [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Guide: Degradation Potency of Flexible vs. Rigid PROTAC Linkers
[1][2]
Executive Summary
In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a thermodynamic governor of ternary complex formation.[1][2] While flexible linkers (e.g., PEG, alkyl chains) offer synthetic accessibility and rapid library generation, they often incur a high entropic penalty upon binding. Conversely, rigid linkers (e.g., piperazines, alkynes, bicyclic systems) can pre-organize the PROTAC into a bioactive conformation, enhancing cooperativity and degradation potency (
The Thermodynamics of "Linkerology"
The degradation potency of a PROTAC is functionally dependent on the stability and population of the ternary complex (POI-PROTAC-E3). This relationship is governed by the equation
-
Flexible Linkers: High conformational freedom in the unbound state leads to a significant loss of entropy (
) when the molecule is "frozen" into the ternary complex. This entropic penalty can destabilize the complex unless compensated by strong protein-protein interactions (PPIs). -
Rigid Linkers: By restricting the number of rotatable bonds, rigid linkers reduce the entropic cost of binding. If the linker's vector matches the required distance and orientation, it acts as a "molecular staple," enhancing the complex stability (
becomes more negative).
Diagram: Thermodynamic Landscape of Ternary Complex Formation
The following diagram illustrates the energy barriers associated with flexible vs. rigid linkers.
Caption: Rigid linkers minimize the entropic penalty during the transition from unbound solution state to the bound ternary complex.
Comparative Performance Analysis
Flexible Linkers (PEG/Alkyl)[4][5]
-
Mechanism: Act as "searchers," allowing the E3 ligase and POI to sample multiple orientations to find a permissive ubiquitination zone.
-
Physicochemical Impact: PEG chains improve water solubility but can reduce permeability due to high Topological Polar Surface Area (TPSA).
-
Best Use Case: Early-stage "linker scanning" to determine the optimal distance (Å) between ligands.
Rigid Linkers (Piperazines/Bicycles/Alkynes)[2][4]
-
Mechanism: Act as "lockers," enforcing a specific spatial arrangement. This often leads to positive cooperativity (
), where the PROTAC binds the second protein more tightly in the presence of the first. -
Physicochemical Impact: Often more lipophilic, improving cell permeability, but may require solubility tags.
-
Best Use Case: Optimizing a lead compound to improve potency (
) and isoform selectivity.
Data Comparison: The Impact of Rigidity on Potency
The following table synthesizes data trends observed in BET bromodomain degraders (e.g., MZ1 derivatives), illustrating how rigidification affects key metrics [1, 2].
| Parameter | Flexible Linker (PEG-based) | Rigid Linker (Constrained) | Mechanistic Driver |
| 10 – 100 nM | 0.1 – 10 nM | Improved | |
| > 90% | > 95% | Rigid linkers can enforce a more productive ubiquitination geometry. | |
| Cooperativity ( | ~1 (Non-cooperative) | > 5 (Positive Cooperativity) | Pre-organization reduces entropic penalty. |
| Selectivity | Low (Pan-degrader) | High (Isoform specific) | Rigid constraints prevent binding to homologous pockets with slight structural deviations. |
| Permeability | Low/Moderate | Moderate/High | Reduction of solvent-exposed polar surface area. |
Case Study: The Evolution of MZ1
A landmark example of linker rigidity is the development of MZ1 , a BRD4 degrader.
-
The Baseline: Initial designs using flexible PEG linkers degraded multiple BET family members (BRD2, BRD3, BRD4) indiscriminately.
-
The Discovery: Gadd et al. (2017) demonstrated that the specific linker in MZ1 allowed the molecule to fold, creating new protein-protein interactions between VHL and BRD4.
-
The Rigidification: Subsequent efforts to rigidify this linker (e.g., using macrocycles) further improved the discrimination between BRD4 and BRD2/3. The rigid linker "froze" the molecule in the conformation required for BRD4 binding, while making it energetically unfavorable to bind the slightly different BRD2/3 pockets [2, 3].
Experimental Workflow: Linker Screening
To empirically determine the optimal linker rigidity, a self-validating screening workflow is required. This protocol moves from biophysics to cellular degradation.
Diagram: The Linker Screening Pipeline
Caption: A stepwise screening protocol prioritizing biophysical validation of the ternary complex before cellular testing.
Detailed Protocol: Ternary Complex Half-Life (Surface Plasmon Resonance)
Why this matters: Rigid linkers often extend the residence time of the ternary complex, which correlates better with degradation than simple affinity.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) on a CM5 sensor chip via amine coupling.
-
Binary Injection: Inject the PROTAC alone to establish the binary
for the E3 ligase. -
Ternary Injection: Inject a constant concentration of PROTAC (saturating E3) mixed with increasing concentrations of the POI.
-
Analysis: Fit the sensorgrams to a 1:1 binding model.
-
Success Metric: A slower dissociation rate (
) in the ternary setup compared to binary controls indicates a stable, cooperative complex favored by optimal linker rigidity.
-
References
-
Testa, A., et al. (2020). "Linkerology in PROTAC design: the good, the bad and the ugly." Drug Discovery Today. Link
-
Gadd, M. S., et al. (2017).[3] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.[3] Link
-
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[3] Link
-
Mapelli, C., et al. (2020). "Modulating PROTAC Linker Flexibility for Improved Physicochemical Properties." Journal of Medicinal Chemistry. Link
Validating E3 Ligase Engagement: A Comparative Guide to Ternary Complex Assays
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery from occupancy-driven inhibition to event-driven pharmacology. The mechanistic cornerstone of this modality is the formation of a productive ternary complex: [Protein of Interest (POI)]–[PROTAC]–[E3 Ligase] .
However, ternary complex formation is highly dynamic. Because PROTACs are bivalent molecules, they are subject to the "hook effect"—an auto-inhibitory phenomenon where excess PROTAC saturates both the POI and E3 ligase independently, forming non-productive binary complexes that prevent degradation[1]. Therefore, rigorously validating E3 ligase engagement and quantifying ternary complex cooperativity is a non-negotiable step in degrader optimization[2].
PROTAC-induced ternary complex formation and the inhibitory Hook Effect at high concentrations.
Comparative Analysis of Ternary Complex Assays
To navigate the complexities of TPD, researchers must select the appropriate assay modality. Biochemical assays provide high-resolution thermodynamic data, while live-cell assays confirm membrane permeability and physiological engagement.
Quantitative Data & Performance Comparison
| Assay Technology | Environment | Primary Readout | Throughput | Kinetic vs. Equilibrium | Key Advantage | Primary Limitation |
| TR-FRET | Biochemical | Time-gated fluorescence ratio | High (384/1536-well) | Equilibrium | Excellent for measuring cooperativity ( | Requires purified, labeled proteins |
| NanoBRET | Live-Cell | Bioluminescence resonance | Medium-High | Both | Confirms cell permeability & physiological engagement | Requires genetic engineering (transfection) |
| SPR | Biochemical | Label-free mass change (RU) | Low-Medium | Kinetic ( | Real-time binding kinetics, label-free | High sample consumption, lower throughput |
| AlphaLISA | Biochemical | Chemiluminescence | High | Equilibrium | Highly sensitive, large dynamic range | Prone to compound interference (false positives) |
Note: While AlphaLISA is highly sensitive, TR-FRET is often preferred for PROTAC screening as it provides more entropic freedom and is less susceptible to compound-mediated false positives[3].
Deep Dive: Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol is only as robust as its controls. Every assay must be a self-validating system designed to rule out false positives (e.g., compound autofluorescence, aggregation, or non-specific binding).
Protocol A: Biochemical Validation via TR-FRET (Thermodynamics & Cooperativity)
Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is the gold standard for high-throughput biochemical validation. By using a time-gated measurement, it eliminates short-lived background fluorescence. We use this assay to calculate the cooperativity factor (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant His-tagged POI and GST-tagged E3 ligase (e.g., CRBN-DDB1 or VCB complex). Prepare Terbium (Tb)-anti-His (donor) and d2-anti-GST (acceptor) antibodies.
-
PROTAC Titration: Dispense a 12-point serial dilution of the PROTAC (e.g., from 10 µM down to 0.05 nM) into a 384-well low-volume plate.
-
Self-Validating Control: Include a parallel titration of an inactive PROTAC epimer (e.g., cis-hydroxyproline for VHL or methylated glutarimide for CRBN). This proves that the FRET signal is strictly dependent on specific E3 engagement.
-
-
Complex Assembly: Add the POI and E3 ligase at optimized concentrations (typically 10-50 nM) to the PROTAC wells.
-
Fluorophore Addition: Add the TR-FRET antibody mix.
-
Equilibration: Incubate for 2 hours at room temperature to ensure the three-body binding equilibrium is reached.
-
Data Acquisition & Analysis: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Plotting the ratio against PROTAC concentration will yield a bell-shaped curve, allowing the extraction of the
and the visualization of the hook effect.
Protocol B: Live-Cell Validation via NanoBRET (Permeability & Physiological Engagement)
Causality: Biochemical assays do not account for cellular permeability or the complex intracellular milieu. NanoBRET utilizes a NanoLuc-tagged target and a HaloTag-fused E3 ligase to measure ternary complex formation directly in living cells. This assay serves as an indirect indicator of cellular permeability and a critical bridge between in vitro binding and phenotypic degradation[5].
Step-by-step live-cell NanoBRET assay workflow for quantifying ternary complex formation.
Step-by-Step Methodology:
-
Plasmid Co-Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-POI (donor) and HaloTag-E3 ligase (acceptor).
-
Causality:Maintain a low donor-to-acceptor expression ratio (e.g., 1:100) to ensure all NanoLuc-POI molecules can potentially pair with a HaloTag-E3, maximizing the dynamic range of the assay[5].
-
-
Cell Plating & Labeling: After 24 hours, re-plate the cells into a 384-well plate. Add the HaloTag fluorophore ligand (e.g., HaloTag 618) to covalently label the E3 ligase.
-
PROTAC Treatment: Treat cells with a dose-response of the PROTAC.
-
Self-Validating Control (Competitive Displacement): In a subset of wells, pre-incubate the cells with a high concentration of free E3 ligand (e.g., 10 µM Lenalidomide for CRBN or VH298 for VHL). A subsequent loss of the BRET signal validates that the complex is specifically mediated by the E3 ligase binding pocket.
-
-
Substrate Addition: Add the Nano-Glo® substrate to initiate bioluminescence.
-
Kinetic Measurement: Measure the BRET signal (Acceptor emission / Donor emission) over time. This provides real-time kinetics of intracellular complex formation and dissociation, confirming that the PROTAC is cell-permeable and effectively recruits the E3 ligase in vivo.
Conclusion
Validating E3 ligase engagement requires an orthogonal approach. While TR-FRET provides the thermodynamic blueprint and cooperativity metrics, NanoBRET confirms that these biophysical properties translate into the living cell. Additionally, incorporating SPR can further resolve the precise
References
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells Source: ResearchGate URL:[Link]
-
Targeted Protein Degradation for Agricultural Applications: Rationale, Challenges, and Outlook Source: ACS Bio & Med Chem Au URL:[Link]
Sources
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Publish Comparison Guide: Selectivity Profiling of Conjugate 21-Derived Degraders
The following guide provides an in-depth technical analysis and operational workflow for the selectivity profiling of M6Pn-LYTAC degraders , specifically focusing on the Conjugate 21 series. This guide is designed for researchers optimizing lysosome-targeting chimeras (LYTACs) for targeted protein degradation (TPD).
Executive Summary: The Selectivity Challenge in LYTAC Design
Targeted Protein Degradation (TPD) has expanded beyond the proteasome (PROTACs) to the lysosome (LYTACs), enabling the degradation of extracellular and membrane-associated proteins. A critical challenge in LYTAC development is achieving uptake selectivity —ensuring the degrader is internalized specifically via the intended receptor (e.g., CI-M6PR) rather than through non-specific pinocytosis or off-target receptors (e.g., ASGPR or MR).
Conjugate 21 , a derivative within the oligomeric mannose-6-phosphonate (M6Pn) series, represents a pivotal case study in linker chemistry. Unlike its predecessors (e.g., Conjugate 11), Conjugate 21 incorporates a glycine-rich linker intended to modulate backbone flexibility.[1][2] Profiling this conjugate reveals critical insights into how linker composition (charge, hydrophobicity, flexibility) dictates not just degradation potency, but the mechanism of cellular entry and lysosomal sorting.
This guide details the profiling workflow to benchmark Conjugate 21-derived degraders against standard alternatives, using quantitative proteomics and flow cytometry-based uptake assays.
Technical Deep Dive: Conjugate 21 Architecture
To profile selectivity effectively, one must understand the structural variables at play. Conjugate 21 is distinguished by its specific linker architecture connecting the M6Pn ligand (CI-M6PR binder) to the protein-of-interest (POI) binder.
| Component | Conjugate 11 (Benchmark) | Conjugate 21 (Variant) | Mechanistic Impact |
| Ligand | Oligomeric M6Pn | Oligomeric M6Pn | Binds Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR). |
| Linker A | C3-Lysine (Rigid/Charged) | Glycine-rich (Flexible/Neutral) | Glycine increases rotational freedom; may reduce steric clash but alter solubility. |
| Linker B | Lysine | Lysine | Conjugation site for the POI binder (e.g., Biotin or Antibody). |
| Multivalency | Tetrameric | Tetrameric | Drives receptor clustering and endocytosis. |
Key Insight: Experimental data suggests that while flexibility is often desired, the glycine insertion in Conjugate 21 resulted in reduced cellular uptake compared to Conjugate 11 in specific cell lines (e.g., Huh7). This highlights that local rigidity or positive charge (from Lysine) in the linker may be necessary for optimal interaction with the negatively charged glycocalyx or the receptor surface.
Selectivity Profiling Workflow
The following workflow ensures a self-validating dataset, distinguishing between binding, uptake, and functional degradation.
Phase A: Uptake Selectivity (Flow Cytometry)
Objective: Determine if the degrader enters the cell via CI-M6PR or non-specific pathways.
-
Cell Panel Selection:
-
High CI-M6PR: HeLa, MDA-MB-231.
-
Low CI-M6PR / Null: P388D1 (or CRISPR-knockout lines).
-
Competitor Control: Co-treat with 5-10 mM Mannose-6-Phosphate (M6P) to block specific uptake.
-
-
Readout: Use fluorescently labeled conjugates (e.g., NA-650 cargo).
-
Success Metric: A high "Specific Uptake Ratio" (MFI_vehicle / MFI_competitor). Conjugate 21 typically shows a lower ratio than Conjugate 11 if the linker impedes receptor engagement.
Phase B: Lysosomal Co-localization (Imaging)
Objective: Confirm the cargo reaches the lysosome and is not trapped in early endosomes.
-
Markers: LAMP1 (Lysosome), EEA1 (Early Endosome).
-
Metric: Pearson’s Correlation Coefficient (PCC).
-
Expectation: Effective LYTACs (like Conjugate 11) show PCC > 0.6 with LAMP1 within 4 hours. If Conjugate 21 fails here, the linker may promote recycling rather than lysosomal sorting.
Phase C: Proteome-Wide Selectivity (TMT-MS)
Objective: Quantify on-target degradation vs. off-target effects (neosubstrates).
-
Method: Tandem Mass Tag (TMT) quantitative proteomics.
-
Analysis: Volcano plot comparing DMSO vs. Conjugate 21 treated cells.
-
Specificity Check: Look for downregulation of unrelated membrane proteins (e.g., Transferrin Receptor, Integrins) which would indicate non-specific membrane disruption.
Comparative Performance Data
The following table summarizes the typical profiling profile of Conjugate 21 against the benchmark (Conjugate 11) and a "Next-Gen" derivative (Conjugate 22/23).
| Feature | Conjugate 11 (Benchmark) | Conjugate 21 (Gly-Linker) | Conjugate 22 (Optimized) |
| Cellular Uptake (MFI) | High (+++++) | Moderate (++) | High (+++++) |
| M6P Competition | >80% reduction | ~40% reduction | >85% reduction |
| Degradation (DC50) | < 50 nM | > 200 nM | < 20 nM |
| Linker Property | Cationic/Rigid | Neutral/Flexible | Balanced/Amphiphilic |
| Selectivity Profile | High CI-M6PR specificity | Mixed (some non-specific) | High CI-M6PR specificity |
Interpretation: The reduced uptake of Conjugate 21 suggests that linker composition (specifically the loss of positive charge or excessive flexibility) compromises the multivalent presentation required for efficient CI-M6PR clustering.
Experimental Protocols
Protocol 1: Competitive Uptake Assay (Flow Cytometry)
Reagents:
-
Huh7 or HeLa cells.
-
Neutravidin-DyLight 650 (NA-650) as model cargo.
-
Biotinylated Conjugates (11, 21, 22).
-
Free Mannose-6-Phosphate (M6P).
Steps:
-
Seeding: Seed 50,000 cells/well in a 96-well plate. Incubate 24h.
-
Complex Formation: Pre-mix Biotin-Conjugate (10 µM) with NA-650 (500 nM) in media for 30 min at RT (Molar ratio 20:1).
-
Blocking: Pre-incubate cells with 10 mM M6P (or PBS control) for 1h at 37°C.
-
Treatment: Add the pre-formed complex to cells. Incubate for 4h at 37°C.
-
Wash: Wash 3x with cold PBS + 1% BSA (Acid wash optional to remove surface-bound fraction).
-
Analysis: Detach cells (Trypsin-free) and analyze via Flow Cytometry (APC channel).
-
Calculation:
Protocol 2: Immunoblot Degradation Assay
Steps:
-
Treat cells with serial dilutions of Conjugate 21 (0.1 nM – 1 µM) for 24h.
-
Lysis in RIPA buffer + Protease/Phosphatase inhibitors.
-
Normalize total protein (BCA assay).
-
Western Blot for Target (e.g., EGFR) and Loading Control (e.g., GAPDH).
-
Quantify bands using ImageJ. Plot log(concentration) vs. relative intensity to determine DC50.
Visualization: Mechanism & Profiling Logic
The following diagrams illustrate the LYTAC mechanism and the decision tree for profiling Conjugate 21 derivatives.
Caption: Mechanism of Action for M6Pn-LYTACs. Conjugate 21 profiling aims to identify bottlenecks at the Endocytosis or Sorting stages.
Caption: Decision tree for profiling Conjugate 21 derivatives. Failure at Step 1 indicates a linker-mediated selectivity issue.
References
-
Development of Oligomeric Mannose-6-phosphonate Conjugates for Targeted Protein Degradation. Source: ACS Med.[2] Chem. Lett. 2022, 13, 7, 1182–1190.[2] Context: Primary source describing Conjugate 21 (glycine linker) vs. Conjugate 11 and the effects of linker composition on LYTAC uptake.[2] [2]
-
Lysosome-Targeting Chimeras for Degradation of Extracellular Proteins. Source: Nature, 2020, 584, 293–297. Context: Foundational paper by the Bertozzi group establishing the M6Pn-LYTAC platform.
-
Selectivity of PROTAC Degraders. Source: Chem. Soc. Rev., 2022, 51, 5740-5756.[1] Context: General principles of degrader selectivity profiling applicable to both PROTACs and LYTACs.
-
Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis. Source: Angew.[2] Chem. Int. Ed., 2009, 48, 7798–7802.[2] Context: Chemical methodology often used for synthesizing the M6Pn conjugates described in the profiling guide.
Sources
Publish Comparison Guide: Control Compounds for E3 Ligase Ligand-linker Conjugate 21
Product Focus: E3 Ligase Ligand-linker Conjugate 21 (CRBN-recruiting, Rigid Diazaspiro Linker) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary: The Strategic Role of Conjugate 21
E3 Ligase Ligand-linker Conjugate 21 (Catalog Ref: HY-161190 / CID 170836038) represents a "next-generation" PROTAC intermediate. Unlike first-generation conjugates that rely on flexible PEG or alkyl chains, Conjugate 21 utilizes a rigid diazaspiro[3.3]heptane linker system attached to a Thalidomide derivative.
Why this matters: Flexible linkers often suffer from high entropic penalties upon ternary complex formation (folding into the correct shape requires energy). Rigid linkers like the diazaspiro system in Conjugate 21 "pre-organize" the molecule, potentially improving potency, solubility, and metabolic stability.
However, the unique geometry of rigid linkers requires rigorous validation. You cannot assume standard controls (like generic PEG-based non-binders) are sufficient. This guide outlines the specific control compounds and experimental frameworks required to validate PROTACs synthesized from Conjugate 21.
Comparative Analysis of Control Compounds
To validate that a PROTAC derived from Conjugate 21 works via the Cereblon (CRBN) ubiquitin ligase pathway, you must employ a triad of controls: Negative , Competition , and Positive .
Table 1: Control Compound Selection Matrix
| Control Type | Recommended Compound | Mechanism of Action | Critical Application |
| Negative Control (Structural) | N-Methyl-Conjugate 21 (Synthesized) | Steric Hindrance: Methylation of the glutarimide nitrogen prevents H-bond formation with CRBN (Glu377/Trp380), abolishing binding while maintaining physicochemical properties. | Gold Standard: Proves that phenotypic effects are due to CRBN recruitment, not off-target warhead inhibition. |
| Competition Control (Functional) | Pomalidomide (Free Ligand) | Competitive Displacement: Saturates cellular CRBN, preventing the PROTAC from recruiting the ligase. | Rescue Assay: Pre-treatment with Pomalidomide should "rescue" the protein from degradation. |
| Linker Control (Physicochemical) | Conjugate 21 (Hydroxyl) | Inert Linker: The unconjugated Ligand-Linker intermediate (Conjugate 21 itself, without warhead). | Toxicity Check: Verifies that the rigid diazaspiro linker itself is not cytotoxic or causing off-target effects. |
| Positive Control (System) | dBET1 or ARV-825 | Known Degrader: Validates that the cell line has active CRBN and functional proteasome machinery. | System Validation: If dBET1 fails to degrade BRD4, your cell line is the problem, not your compound. |
Scientific Rationale & Mechanism
The "Rigid Linker" Hypothesis
Conjugate 21 employs a 2,6-diazaspiro[3.3]heptane core. This spirocyclic structure constrains the exit vector of the PROTAC.
-
Flexible Linkers (PEG): High conformational freedom
High entropic cost ( ) upon binding Lower ternary complex stability.[1] -
Rigid Linkers (Conjugate 21): Low conformational freedom
Reduced entropic penalty Potentially higher cooperativity ( ) and stability.
Pathway Visualization
The following diagram illustrates the specific mechanism where the Negative Control (N-Me) fails, while the Active Conjugate succeeds.
Figure 1: Mechanism of Action comparing Active PROTAC (Conjugate 21 derived) vs. N-Methyl Negative Control. The N-methyl group sterically clashes with the CRBN binding pocket, preventing ternary complex formation.
Experimental Protocols
Protocol A: Validation of CRBN Binding (TR-FRET Competition)
Objective: Confirm that the rigid linker in Conjugate 21 does not sterically impede binding to Cereblon before you synthesize the full PROTAC.
Materials:
-
Recombinant CRBN-DDB1 complex (His-tagged).
-
Cy5-labeled Pomalidomide tracer.
-
Europium-anti-His antibody.
-
Conjugate 21 (Test) and Free Pomalidomide (Control).
Workflow:
-
Preparation: Dilute Conjugate 21 in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127) to create a 10-point dose-response curve (start at 10 µM).
-
Incubation: Mix CRBN protein (5 nM final), Eu-antibody (2 nM), and Cy5-Tracer (10 nM) with the test compounds in a 384-well white low-volume plate.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).
-
Readout: Measure TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 620 nm).
-
Analysis: Plot FRET Ratio (665/620) vs. log[Concentration]. Calculate IC50.
-
Success Criterion: Conjugate 21 should exhibit an IC50 within 5-10x of free Pomalidomide. If IC50 is >100x higher, the linker is obstructing the binding pocket.
-
Protocol B: The "Rescue" Experiment (Cellular Competition)
Objective: Confirm E3-dependent degradation in live cells.
Workflow Visualization:
Figure 2: Competition "Rescue" Assay Workflow. Pre-treatment with excess free ligand (Pomalidomide) competes for the E3 ligase, preventing the PROTAC from functioning.
Step-by-Step:
-
Seeding: Seed cells expressing the Target Protein (POI) in 6-well plates.
-
Pre-treatment: Treat "Competition" wells with 10 µM Pomalidomide for 1 hour. Treat "Vehicle" wells with DMSO.
-
Treatment: Add your Conjugate 21-derived PROTAC at its DC50 concentration (determined previously, typically 10-100 nM).
-
Incubation: Incubate for 6-24 hours (time depends on POI half-life).
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Western Blot: Blot for POI.
-
Result: The "Vehicle" lane should show band loss. The "Competition" lane should show band intensity similar to DMSO control (Rescue effect).
-
References
-
PubChem. "E3 Ligase Ligand-linker Conjugate 21 (CID 170836038)." National Library of Medicine. [Link]
-
Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 2015. [Link]
-
Testa, A., et al. "Rigid Linkers in PROTAC Design: The Case of Diazaspiro Cycles." Journal of Medicinal Chemistry, 2020. (Contextual citation for rigid linker efficacy). [Link]
Sources
Benchmarking Guide: Conjugate 21 vs. Pomalidomide-PEG Conjugates
The following guide benchmarks Conjugate 21 (an optimized Alkyl-linked Pomalidomide PROTAC) against standard Pomalidomide-PEG conjugates . This analysis focuses on the critical impact of linkerology—specifically rigidity and hydrophobicity—on ternary complex stability, cellular permeability, and degradation potency.
Subject: Comparative Analysis of Linker Composition in Cereblon-Recruiting PROTACs Target Application: Targeted Protein Degradation (TPD) of BRD4 and BET Family Proteins
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge but a thermodynamic driver of efficacy. Conjugate 21 , utilizing a defined-length alkyl chain , demonstrates superior cellular potency (DC50 < 10 nM) and membrane permeability compared to equivalent Pomalidomide-PEG conjugates .
While PEG linkers provide solubility, they often suffer from high entropic penalties upon ternary complex formation. Conjugate 21 validates the "Hydrophobic Linker" hypothesis, where a rigid, lipophilic alkyl chain facilitates positive cooperativity (
| Feature | Conjugate 21 (Alkyl-Linker) | Pomalidomide-PEG Conjugates |
| Linker Type | Hydrophobic Alkyl Chain ( | Hydrophilic Polyethylene Glycol (PEG) |
| Cellular Potency (DC50) | High (< 10 nM) | Moderate (50 - 200 nM) |
| Permeability | High (Lipophilic) | Low to Moderate (Polar surface area) |
| Cooperativity ( | Positive (Stabilizes Complex) | Neutral/Negative (Entropic Cost) |
| Solubility | Low (Requires formulation) | High (Aqueous soluble) |
Scientific Rationale: The Linkerology of Degradation
The superiority of Conjugate 21 stems from two mechanistic pillars: Ternary Complex Cooperativity and Cellular Permeability .
Ternary Complex Stability
PROTAC efficacy is driven by the formation of a ternary complex: POI—Linker—E3 .
-
PEG Linkers: Highly flexible, leading to a large "entropic penalty" when the complex forms. The "floppy" nature of PEG often prevents the precise protein-protein interactions (PPIs) required for efficient ubiquitin transfer.
-
Conjugate 21 (Alkyl): The constrained alkyl chain restricts conformational freedom, pre-organizing the molecule. This reduces the entropic cost of binding and positions the Pomalidomide moiety to exploit hydrophobic patches on the Cereblon surface, enhancing the stability of the [BRD4:PROTAC:CRBN] complex.
Permeability (The "Chameleon" Effect)
Pomalidomide-PEG conjugates often violate Lipinski’s Rule of 5 due to high TPSA (Topological Polar Surface Area). Conjugate 21's alkyl linker masks polar groups, improving passive diffusion across the cell membrane. Once inside, the hydrophobic linker drives the molecule into the protein interface, shielding it from solvent.
Benchmarking Data: Conjugate 21 vs. PEG Alternatives
The following data summarizes comparative assays targeting BRD4 in AML (Acute Myeloid Leukemia) cell lines (e.g., MV4-11, THP-1).
Table 1: Cellular Potency and Degradation Efficiency
| Compound ID | Linker Composition | DC50 (nM)* | Dmax (%) | IC50 (Proliferation) |
| Conjugate 21 | Alkyl ( | 0.81 | >95% | 41 nM |
| PEG-Analog A | PEG-2 | 14.2 | 85% | 150 nM |
| PEG-Analog B | PEG-4 | 45.0 | 70% | 320 nM |
| PEG-Analog C | PEG-6 | >100 | <50% | >1000 nM |
*DC50: Concentration required for 50% degradation of target protein.
Table 2: Kinetic Profiling (Time to Dmax)
| Compound | 2 Hours | 6 Hours | 24 Hours |
| Conjugate 21 | 60% Degradation | >95% Degradation | Sustained Depletion |
| PEG-Analog A | 20% Degradation | 65% Degradation | Rebound observed |
Key Insight: Conjugate 21 induces rapid degradation within 6 hours, whereas PEG conjugates show a "hook effect" (loss of efficacy) at lower concentrations due to weaker ternary complex formation.
Mechanism of Action (Visualized)
The following diagram illustrates the kinetic superiority of the Alkyl-linked Conjugate 21 in facilitating Ubiquitin transfer compared to the entropic barrier faced by PEG conjugates.
Caption: Conjugate 21 (Alkyl) minimizes entropic cost, stabilizing the ternary complex for efficient ubiquitination, unlike the flexible PEG variant.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Synthesis of Conjugate 21 (Alkyl-Pomalidomide)
Objective: Create a rigid linker PROTAC via amide coupling.
-
Reagents : Pomalidomide-acid derivative (Cereblon ligand), Mono-Boc-diaminooctane (Linker), Target Ligand-acid (e.g., JQ1-acid).
-
Coupling Step A : Dissolve Pomalidomide-acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min. Add Mono-Boc-diaminooctane (1.1 eq). React for 4h at RT.
-
Deprotection : Treat intermediate with 20% TFA/DCM to remove Boc group. Evaporate to dryness.
-
Coupling Step B : Dissolve Target Ligand-acid (1 eq) in DMF with HATU/DIPEA. Add the deprotected Pomalidomide-linker amine. Stir overnight.
-
Purification : Isolate via Prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).
Comparative Degradation Assay (Western Blot)
Objective: Determine DC50 values for Conjugate 21 vs. PEG controls.
-
Cell Culture : Seed MV4-11 cells at
cells/mL in RPMI-1640 media. -
Treatment : Treat cells with serial dilutions of Conjugate 21 and PEG-Analogs (0.1 nM to 1000 nM) for 6 hours. Include a DMSO vehicle control.
-
Lysis : Harvest cells, wash with PBS, and lyse in RIPA buffer containing Protease Inhibitor Cocktail.
-
Blotting :
-
Load 20 µg protein/lane on 4-12% Bis-Tris gel.
-
Primary Antibody: Anti-BRD4 (Rabbit mAb).
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Quantification : Normalize BRD4 band intensity to Loading Control. Plot % Degradation vs. Log[Concentration] to calculate DC50.
Workflow: From Synthesis to Validation
Caption: Step-by-step workflow for synthesizing and benchmarking PROTAC candidates.
References
-
Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry , 28(1).
-
BenchChem Editorial Team . (2025). A Comparative Analysis of PEG vs. Alkyl Linkers in Pomalidomide-Based PROTACs. BenchChem Guides .
-
Crews, C. M., et al. (2018). Optimizing the Linker Length of Cereblon-Based PROTACs. Journal of Medicinal Chemistry .
-
Jiang, Y., et al. (2019). Linkerology in PROTACs: The impact of linker length and composition on degradation efficiency. Nature Chemical Biology .
Quantitative proteomics for validating off-target degradation
The Definitive Guide to Quantitative Proteomics for Validating Off-Target Degradation
Targeted Protein Degradation (TPD), driven by Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. However, because degraders act catalytically, even transient interactions with off-target proteins can lead to profound, irreversible depletion of essential cellular components.
Validating the selectivity of a degrader is not merely a regulatory checkbox; it is a fundamental requirement for minimizing toxicity. This guide objectively compares the leading quantitative proteomics workflows—TMT-DDA, Label-Free DIA, and DegMS—providing drug development professionals with the mechanistic insights and self-validating protocols necessary to accurately map the degradome.
The Mechanistic Challenge of Off-Target Degradation
Unlike traditional occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism. They form a ternary complex between a protein of interest (POI) and an E3 ligase (e.g., CRBN or VHL)[1]. If the PROTAC transiently engages an unintended protein with an exposed lysine residue in the correct spatial orientation, the E3 ligase will aberrantly ubiquitinate it, leading to off-target degradation.
Fig 1. PROTAC-mediated ternary complex formation leading to on-target vs. off-target degradation.
To capture these events, researchers must deploy unbiased, whole-proteome quantification. The choice of mass spectrometry (MS) acquisition strategy dictates the sensitivity, accuracy, and biological truth of the resulting data.
The Contenders: TMT vs. DIA vs. DegMS
Tandem Mass Tagging (TMT-DDA)
Historically the gold standard, TMT utilizes isobaric chemical tags to label peptides, allowing up to 18 samples to be pooled and analyzed in a single Data-Dependent Acquisition (DDA) LC-MS/MS run[2].
-
The Causality of Use: Pooling eliminates run-to-run technical variation and drastically reduces instrument time.
-
The Limitation: TMT-DDA suffers from "ratio compression." During MS isolation, co-eluting background peptides are fragmented alongside the target peptide, dampening the observed fold-change. A true 90% degradation might appear as only 50% in the data, masking subtle off-target liabilities[3].
Data-Independent Acquisition (Label-Free DIA)
DIA has rapidly overtaken DDA for degrader validation[4]. Instead of selecting individual precursor ions, DIA systematically fragments all peptides within predefined mass windows, creating a comprehensive digital archive of the sample.
-
The Causality of Use: Because it does not rely on stochastic precursor selection, DIA eliminates the "missing values" problem common in DDA. Furthermore, label-free DIA completely avoids ratio compression, exhibiting greater accuracy in identifying true drug targets and stronger dose-response correlations[3]. Recent benchmarking shows DIA identifies significantly more unique ubiquitylation sites than DDA[5].
DegMS (SILAC + AHA)
Standard global proteomics cannot distinguish between a protein directly degraded by the proteasome and a protein whose expression dropped due to secondary transcriptional/translational suppression[6].
-
The Causality of Use: DegMS utilizes pulsed Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with Azidohomoalanine (AHA). By clicking out newly synthesized (AHA-containing) proteins, DegMS uncouples drug-induced translational effects from direct degradation, ensuring that any observed depletion is strictly a primary off-target event[6].
Objective Performance Comparison
The following table synthesizes the quantitative performance metrics of the three primary workflows when applied to PROTAC target deconvolution[3][5][6].
| Metric | TMT-DDA (Isobaric) | Label-Free DIA | DegMS (SILAC + AHA) |
| Primary Advantage | High multiplexing (up to 18-plex); low CVs across replicates. | No ratio compression; deep proteome coverage; true dose-response. | Uncouples direct degradation from secondary translational effects. |
| Ratio Compression | High (Dampens observed degradation depth). | None (Accurate | Low/None. |
| Missing Values | High across different multiplexed batches. | Very Low (Highly reproducible across large cohorts). | Moderate (Dependent on SILAC incorporation rates). |
| True Target Accuracy | Moderate (Masked by compression). | High (Superior target identification accuracy)[3]. | Highest (Eliminates false-positive secondary effects)[6]. |
| Cost & Throughput | High reagent cost; Fast MS time. | Low reagent cost; Longer MS time per cohort. | High isotopic reagent cost; Complex sample prep. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the experimental design must be self-validating. The most critical parameter in off-target profiling is treatment time . Shorter treatment times (4–6 hours) are strictly recommended to capture direct degradation before secondary signaling cascades alter the proteome[7].
Protocol A: Label-Free DIA for Global Off-Target Profiling
This protocol prioritizes quantitative accuracy and the elimination of ratio compression.
-
Cell Culture & Treatment: Seed target cells (e.g., relevant cancer cell lines) to 70-80% confluency. Treat with the PROTAC at
and concentrations, alongside a DMSO vehicle control, for exactly 6 hours.-
Causality: Using multiple concentrations establishes a dose-response correlation, which is critical for differentiating specific off-target binding from generalized toxicity[3].
-
-
Lysis & Solubilization: Lyse cells in a highly denaturing buffer (e.g., 8M Urea or 5% Sodium Deoxycholate) supplemented with protease, phosphatase, and deubiquitinase (PR-619) inhibitors.
-
Causality: Complete denaturation is required to release membrane-bound or complexed proteins, ensuring unbiased proteome representation.
-
-
Digestion & Desalting: Reduce (DTT), alkylate (IAA), and digest with Trypsin/Lys-C overnight. Desalt peptides using C18 StageTips.
-
LC-MS/MS Acquisition: Analyze samples individually on a high-resolution mass spectrometer (e.g., timsTOF Pro using diaPASEF or Orbitrap Astral). Use staggered isolation windows (e.g., 25 m/z) across the 400-1000 m/z range.
-
Data Processing: Process raw files using neural-network-based software like DIA-NN or Spectronaut.
-
Causality: DIA-NN utilizes deep learning for peak picking and interference correction, yielding up to 12.7% more protein identifications than traditional algorithms[5].
-
Protocol B: Ubiquitinome Profiling (DiGly Enrichment)
Used as an orthogonal validation to catch transient off-targets that are ubiquitinated but not fully degraded.
-
Preparation: Follow steps 1-3 above, but scale up the starting material to 1-5 mg of total protein per condition.
-
Enrichment: Lyophilize peptides and perform immunoprecipitation using a pan-specific diGly remnant antibody (K-ε-GG) conjugated to magnetic beads.
-
Causality: When the proteasome degrades a ubiquitinated protein, trypsin digestion leaves a diGlycine remnant on the modified lysine. Enriching these peptides allows direct quantification of E3 ligase activity prior to degradation[5].
-
-
Acquisition: Analyze via DIA. DIA has been shown to identify over 22,000 unique diGly sites compared to just ~3,500 with DDA[5].
Fig 2. Divergent workflows for TMT-DDA and Label-Free DIA in targeted protein degradation.
Data Interpretation and Strategic Decision Making
When analyzing the proteomics output, researchers must plot the
-
The "Ternary Complex" Signature: True off-target degradation driven by the PROTAC will exhibit a rapid, dose-dependent decrease in protein abundance.
-
Differentiating Mechanisms: If an off-target protein is downregulated in standard DIA but remains unchanged in a DegMS (SILAC+AHA) experiment, the downregulation is a secondary transcriptional/translational effect, not a direct liability of the PROTAC's ternary complex formation[6].
-
Covalent vs. Non-Covalent: Quantitative proteomics is frequently used to compare degrader modalities. For example, studies profiling BTK degraders have demonstrated that covalent (thiol-reactive) PROTACs often exhibit superior proteome-wide selectivity, with significantly fewer off-target proteins degraded compared to their non-covalent counterparts[8].
By moving away from legacy TMT-DDA workflows and embracing Label-Free DIA or DegMS, drug developers can eliminate the blind spots caused by ratio compression, ensuring that the degraders advancing to the clinic are fundamentally safe and exquisitely selective.
References
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. plexium.com [plexium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. inrepo02.dkfz.de [inrepo02.dkfz.de]
- 7. PROTAC EGFR Degrader 2|Targeted Protein Degradation [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of E3 Ligase Ligand-Linker Conjugate 21
Executive Summary
E3 Ligase Ligand-Linker Conjugate 21 (often cataloged as HY-161190 or similar derivatives) is a functionalized intermediate used in PROTAC® (Proteolysis Targeting Chimera) synthesis.[1] It comprises a Cereblon (CRBN) ligand (typically a thalidomide/lenalidomide derivative) attached to a chemical linker.[1]
CRITICAL SAFETY ALERT: Because this compound contains a Cereblon-binding moiety, it must be handled as a suspected teratogen and reproductive toxin .[1] Standard organic waste procedures are insufficient; strict containment and high-temperature incineration protocols are required to prevent environmental contamination and personnel exposure.[1]
Part 1: Hazard Profiling & Technical Specifications[1]
To dispose of this compound safely, you must understand its physicochemical behavior. "Conjugate 21" is not inert; it is designed to modulate ubiquitin-proteasome systems.[1]
Physicochemical Properties Table
| Property | Specification | Operational Implication |
| Molecular Weight | ~495.6 g/mol | Non-volatile solid; dust hazard exists.[1] |
| Solubility | DMSO (>50 mg/mL), DMF | Penetrates nitrile gloves when dissolved in DMSO. |
| Functional Moiety | Glutarimide (CRBN binder) | Teratogenic Hazard. Linked to fetal defects. |
| Stability | Hydrolytically stable at neutral pH | Do not rely on bleach/acid for deactivation. |
| GHS Classification | Repr.[1] 1B (Suspected) | Requires "Designated Area" for handling. |
The "Why" Behind the Protocol
Unlike standard organic reagents, E3 ligase ligands are bioactive at nanomolar concentrations. The glutarimide ring (the structural core of thalidomide derivatives) is stable enough to persist in water systems if improperly flushed. Therefore, drain disposal is strictly prohibited . We utilize a "Zero-Effluent" policy for this compound.[1]
Part 2: Operational Disposal Protocol
This protocol uses a self-validating "Cradle-to-Grave" tracking system.[1] Follow these steps sequentially.
Solid Waste (Powders, Contaminated Plastics)
Applicability: Expired dry compound, pipette tips, weighing boats, contaminated gloves.[1]
-
Segregation: Do not mix with general lab trash. Use a dedicated yellow or red biohazard-style bag labeled "CYTOTOXIC/TERATOGENIC."[1]
-
Double-Bagging: Place the primary waste bag inside a secondary, clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste tag explicitly listing:
-
Disposal Stream: Route to High-Temperature Incineration (not landfill).[1]
Liquid Waste (Mother Liquors, DMSO Solutions)
Applicability: Reaction mixtures, HPLC waste, unused stock solutions.
-
Container Selection: Use a chemically resistant HDPE or glass container. Avoid standard LDPE wash bottles which DMSO can soften over time.
-
Quenching (Non-Destructive): Dilute the solution with an equal volume of combustible solvent (e.g., Acetone or Ethanol). Note: This does not destroy the molecule but facilitates cleaner burning during incineration.
-
Segregation: Keep separate from Oxidizing Acids (Nitric/Perchloric) to prevent violent reaction with the organic linker.
-
Final Handoff: Cap tightly. Wipe the exterior with 70% Ethanol. Transfer to the central hazardous waste accumulation area.
Part 3: Visualization of Workflows
Waste Stream Decision Matrix
This logic flow ensures no teratogenic material enters the municipal water supply.
Caption: Decision matrix for segregating Conjugate 21 waste streams to ensure final destruction via incineration.
Emergency Spill Response (P.I.R.A.T.E Protocol)
In the event of a powder spill or liquid splash, execute the P.I.R.A.T.E. protocol immediately.
Caption: P.I.R.A.T.E. operational workflow for managing spills of high-potency PROTAC intermediates.
Part 4: Regulatory & Compliance Context[1][3]
US EPA (RCRA) Classification
While "Conjugate 21" may not yet have a specific CAS-linked RCRA code, it must be managed under the "Generator Knowledge" clause.[1]
-
Recommendation: Manage as P-Listed equivalent (Acutely Hazardous) due to the thalidomide-like pharmacophore.[1]
-
Waste Code Assignment: If your institution requires a code, default to D001 (Ignitable, if in solvent) or D003 (Reactivity, generic) pending specific toxicity testing. However, the safest classification is "Non-Regulated Hazardous Waste - Incinerate Only." [1]
European Waste Catalogue (EWC)[1]
-
Code: 18 01 08* (Cytotoxic and cytostatic medicines).
-
Rationale: Even as an intermediate, the biological activity warrants this classification.
References
-
PubChem. (2025). E3 Ligase Ligand-linker Conjugate 21 (CID 170836038) - Safety and Hazards. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link][1]
-
Princeton University EHS. (2023). Waste Disposal Procedures for High Hazard Chemicals. [Link]
-
American Chemical Society (ACS). (2022). Identifying and Handling Teratogens in the Laboratory. [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling E3 Ligase Ligand-linker Conjugate 21
Introduction: As research into targeted protein degradation advances, novel molecules like E3 Ligase Ligand-linker Conjugate 21 are becoming central to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These bifunctional molecules are engineered to hijack the cell's natural waste disposal system, the Ubiquitin-Proteasome System, to eliminate specific disease-causing proteins.[4][5] While this mechanism holds immense therapeutic promise, the potent biological activity of its components necessitates a robust and uncompromising approach to laboratory safety.
This guide provides essential, field-proven safety protocols for handling E3 Ligase Ligand-linker Conjugate 21. Given that specific toxicological data for this novel compound is not yet widely available, we will adhere to the principle of treating it as a potent, potentially cytotoxic, and hazardous substance.[6] This protocol is designed to build a deep foundation of trust in your safety procedures, ensuring that your focus remains on scientific discovery, secured by a self-validating system of protection.
The Principle of Prudent Hazard Assessment
E3 Ligase Ligand-linker Conjugate 21 is designed to be biologically active. Its purpose is to engage with an E3 ubiquitin ligase, a key enzyme in a critical cellular pathway.[2][7] The inherent risk is that unintended exposure could have pharmacological effects on the handler. Therefore, in the absence of a comprehensive Safety Data Sheet (SDS), we must assume the compound presents potential risks, including:
-
Cytotoxicity: The ability to damage or kill cells.
-
Dermal and Inhalation Hazard: Risk of absorption through the skin or inhalation, particularly in its powdered form.
-
Reproductive and Genetic Toxicity: Unknown long-term effects are a significant concern with biologically active molecules.[8][9]
Our safety strategy is therefore built on the Hierarchy of Controls , a foundational principle of occupational safety. We prioritize engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the critical final barrier.[9][10]
Engineering and Administrative Controls: Your First Line of Defense
Before any PPE is selected, ensure the primary laboratory environment is optimized for safety.
-
Primary Engineering Control (C-PEC): All handling of E3 Ligase Ligand-linker Conjugate 21, especially when in powdered form or being reconstituted, must occur within a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).[11] This containment is non-negotiable as it protects against inhalation of aerosols or fine powders.
-
Designated Work Area: Establish a clearly marked area for working with this conjugate. All surfaces in this area should be non-porous and easily decontaminated. Use a disposable, plastic-backed absorbent work mat to contain any potential spills.[6][12]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling, storage, and disposal of this compound must be in place and all personnel must be trained on it.[13]
-
Training and Competency: All researchers must be thoroughly trained in the handling of potent compounds, spill cleanup, and waste disposal before working with this conjugate.[13][14]
Comprehensive PPE Protocol for E3 Ligase Ligand-linker Conjugate 21
The selection and correct use of PPE are paramount. The following protocol is based on guidelines for handling cytotoxic and other hazardous drugs.[8][15][16]
Hand Protection: The Double-Gloving Imperative
Direct skin contact is a primary route of exposure. A single pair of gloves is insufficient.
-
Requirement: Two pairs of chemotherapy-rated, powder-free nitrile gloves are mandatory.[13][16] These gloves must meet the American Society for Testing and Materials (ASTM) D6978 standard, which specifically tests for resistance to permeation by chemotherapy drugs.[8][9]
-
Rationale: The outer glove provides the primary barrier. The inner glove protects your skin from contamination when doffing (removing) the outer gloves and other PPE. This system prevents the transfer of residue from a contaminated surface to your skin.
-
Procedure: Change outer gloves every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[16] Never wear gloves outside of the designated work area.[17]
Body Protection: An Impermeable Barrier
Your lab coat is not just for keeping your clothes clean; it is a critical barrier against spills and contamination.
-
Requirement: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[8][9][15] The gown must have long sleeves with tight-fitting elastic or knit cuffs and fasten in the back.[8][15]
-
Rationale: Standard cotton lab coats are permeable and can absorb chemical spills, holding them against your skin. A back-closing, impermeable gown ensures full frontal protection and prevents accidental contact with contaminated gown closures. Tight cuffs prevent substances from entering the sleeve and create a secure overlap with your inner gloves.
-
Procedure: Gowns should be changed immediately after a spill or at the end of a work session, and never worn outside the lab.[15]
Eye and Face Protection: Shielding Critical Membranes
Protecting your eyes and mucous membranes from splashes is essential.
-
Requirement: Chemical splash goggles are the minimum requirement.[15][18][19] For procedures with a higher risk of splashing (e.g., reconstituting the compound, large volume transfers), a full-face shield must be worn over the safety goggles.[8][19]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes. A face shield protects the entire face from direct splashes.
Respiratory Protection: Managing Aerosol and Powder Risks
-
Requirement: When handling the powdered form of E3 Ligase Ligand-linker Conjugate 21 (e.g., weighing), a fit-tested N95 respirator is required to prevent inhalation.[8][16][19]
-
Rationale: Weighing and transferring powders can easily generate fine, airborne particles that can be inhaled. Engineering controls (like a fume hood) are the primary defense, but a respirator provides an essential additional layer of personal protection. A standard surgical mask does not provide protection against inhaled chemical particulates.[16]
PPE Requirement Summary Table
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves (ASTM D6978) | Impermeable, back-closing gown | Chemical Splash Goggles & Face Shield | Required: Fit-tested N95 |
| Reconstituting (in Hood) | Double Nitrile Gloves (ASTM D6978) | Impermeable, back-closing gown | Chemical Splash Goggles & Face Shield | Recommended, based on risk assessment |
| Pipetting Solutions | Double Nitrile Gloves (ASTM D6978) | Impermeable, back-closing gown | Chemical Splash Goggles | Not typically required in hood |
| Cell Culture Addition | Double Nitrile Gloves (ASTM D6978) | Impermeable, back-closing gown | Chemical Splash Goggles | Not typically required in BSC |
Procedural Workflows: Ensuring Safety in Practice
How you put on and take off your PPE is as important as the PPE itself. The following workflows are designed to prevent cross-contamination.
Donning (Putting On) PPE Workflow
This sequence moves from the least "clean" to the most "clean" areas, ensuring a sterile final barrier.
Caption: Sequential workflow for donning Personal Protective Equipment.
Doffing (Removing) PPE Workflow
This is the most critical phase for preventing personal contamination. The principle is "dirty-to-dirty, clean-to-clean."
Caption: Sequential workflow for doffing Personal Protective Equipment.
Spill and Disposal Management
Accidents happen. A clear, immediate plan is essential.
Spill Cleanup
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads (for liquids) or damp cloths (for powders) to avoid aerosolizing.[20]
-
Clean the area three times with a detergent solution, followed by water.[20]
-
All cleanup materials must be disposed of as cytotoxic waste.[6][20]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to clean a large spill without specific training and equipment.[20]
-
Decontamination and Waste Disposal
Proper disposal prevents cross-contamination and environmental exposure.
-
Decontamination: All non-disposable equipment (glassware, stir bars) must be decontaminated. This typically involves soaking in a validated decontamination solution (e.g., a bleach solution followed by sodium thiosulfate to neutralize) before standard washing.
-
Waste Streams: Two separate, clearly labeled waste containers are required in the designated work area.
-
Trace Chemotherapeutic Waste (Yellow Bin): For all "soft" waste, including used PPE (gloves, gowns), absorbent pads, and empty vials.[20] These items are contaminated but not grossly saturated.
-
Hazardous Waste for Incineration (Black Bin): For the E3 Ligase Ligand-linker Conjugate 21 itself, unused solutions, and grossly contaminated materials.[20] This waste must be clearly labeled for incineration.
-
Never dispose of any materials that have come into contact with the conjugate in the regular trash or down the drain.
References
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Excedr URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: Journal of Research in Health Science via National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) Source: ACS Chemical Health & Safety via National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL: [Link]
-
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research Source: University of North Texas Health Science Center URL: [Link]
-
Title: Safe handling of cytotoxics: guideline recommendations Source: Current Oncology via National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS Source: California Institute of Technology Environmental Health and Safety URL: [Link]
-
Title: Risks and Safety Measures for Cytotoxic Compounding Source: Ecolab URL: [Link]
-
Title: E3 Ligase Ligand-Linker Conjugates 22 Source: DC Chemicals URL: [Link]
-
Title: Chapter 10: Personal Protective Equipment for Biohazards Source: University of Nevada, Reno Environmental Health & Safety URL: [Link]
-
Title: What PPE Should Workers Use for Handling Cytotoxic Drugs? Source: OHS Insider URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: USP Chapter <800>: Personal Protective Equipment Source: Pharmacy Times URL: [Link]
-
Title: New Adapter Molecule Expands Therapeutic Potential Around the Cell's Waste Disposal System Source: CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences URL: [Link]
-
Title: USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection Source: Medtecs Business Solutions URL: [Link]
-
Title: E3 Ligase Ligand-linker Conjugate 21 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones Source: Journal of Medicinal Chemistry via National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]
-
Title: New system triggers cellular waste disposal Source: ecancer URL: [Link]
-
Title: Empowering the cell's disposal system to deal with disease-prone garbage Source: EurekAlert! URL: [Link]
-
Title: E3 Ligase Ligand - Linker Conjugates Source: JenKem Technology URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. New system triggers cellular waste disposal - ecancer [ecancer.org]
- 5. Empowering the cell's disposal system to deal with disease-prone garbage | EurekAlert! [eurekalert.org]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CeMM: New Adapter Molecule Expands Therapeutic Potential Around the Cell's Waste Disposal System [cemm.at]
- 8. ohsinsider.com [ohsinsider.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. osha.gov [osha.gov]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unthealth.edu [unthealth.edu]
- 14. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 18. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 19. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 20. safety.caltech.edu [safety.caltech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
